BAY-1816032
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3,5-difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N6O4/c1-37-23-13-30-8-7-21(23)32-26-24(38-2)14-31-27(33-26)25-17-5-3-4-6-22(17)35(34-25)15-18-19(28)11-16(12-20(18)29)39-10-9-36/h3-8,11-14,36H,9-10,15H2,1-2H3,(H,30,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOGVAVHOLLLAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NC2=C(C=NC=C2)OC)C3=NN(C4=CC=CC=C43)CC5=C(C=C(C=C5F)OCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of BAY-1816032: A Potent and Selective BUB1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of BAY-1816032, a first-in-class, orally bioavailable inhibitor of the mitotic checkpoint protein Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase.[1][2][3]
Introduction: Targeting the Mitotic Checkpoint
The catalytic activity of BUB1 kinase is essential for accurate chromosome segregation during mitosis.[2][3] It plays a critical role in the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of cell division.[4] Dysregulation of the mitotic checkpoint is a hallmark of cancer, making BUB1 an attractive therapeutic target. Inhibition of BUB1 kinase leads to aneuploidy and subsequent cell death by forcing cells through mitosis with misaligned chromosomes.[5] this compound emerged from a dedicated effort to identify small molecule inhibitors of BUB1 for cancer therapy.
Discovery of this compound
The journey to identify this compound began with the screening of the Bayer compound library for inhibitors of BUB1 kinase.[2][3] This initial high-throughput screening was followed by a focused medicinal chemistry program aimed at enhancing target affinity, selectivity, and optimizing physicochemical and pharmacokinetic properties.[2][3] These efforts culminated in the identification of this compound, a benzylindazole-based compound with high potency and desirable drug-like characteristics.[5]
Synthesis of this compound
While the specific, step-by-step synthesis of this compound is proprietary to Bayer AG, the general synthetic approach can be inferred from patent literature and the synthesis of analogous compounds.[2][6] The chemical name of this compound is 2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxy-4-pyridinyl)amino]-2-pyrimidinyl]-1H-indazol-1-yl]methyl]phenoxy]ethanol. The synthesis likely involves a multi-step sequence, focusing on the construction of the core pyrazole and pyrimidine ring systems, followed by key coupling reactions to assemble the final molecule. A plausible, though not definitively confirmed, synthetic strategy is outlined below.
Logical Workflow for Synthesis:
Caption: A potential logical workflow for the multi-step synthesis of this compound.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the catalytic activity of BUB1 kinase.[2] BUB1's kinase function is crucial for the phosphorylation of histone H2A at threonine 120 (H2A-pT120).[7] This phosphorylation event serves as a docking site for Shugoshin (SGO1), a protein that protects centromeric cohesin from premature cleavage during mitosis. Furthermore, H2A-pT120, in concert with Haspin-mediated phosphorylation of histone H3, is required for the proper localization of the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, to the centromere. The CPC is essential for correcting improper microtubule-kinetochore attachments.
By inhibiting BUB1 kinase, this compound disrupts this signaling cascade, leading to:
-
Reduced levels of H2A-pT120.
-
Mislocalization of SGO1 and the CPC.[4]
-
Defective chromosome alignment and segregation.
-
Ultimately, mitotic catastrophe and cell death.
BUB1 Signaling Pathway and Inhibition by this compound:
Caption: The signaling pathway of BUB1 kinase and its inhibition by this compound.
Quantitative Data Summary
This compound has demonstrated potent and selective inhibition of BUB1 kinase in a variety of assays. Its efficacy has been evaluated both as a single agent and in combination with other anti-cancer agents.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay (recombinant human BUB1) | IC50 | 6.1 nM | |
| Cellular Assay (H2A-pT120 inhibition in HeLa cells) | IC50 | 29 nM | [7] |
| Kinase Selectivity Panel (403 kinases) | Fold Selectivity | >17-fold over other kinases | |
| Target Residence Time | Time | 87 minutes | [7] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (Single Agent) | Combination Effect (with Taxanes) | Reference |
| HeLa | Cervical Cancer | 1.4 µM (median) | Synergistic/Additive | [7] |
| SUM-149 | Triple-Negative Breast Cancer | Not specified | Synergistic/Additive | [2] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Not specified | Synergistic/Additive | [2] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Not specified | Synergistic/Additive | [2] |
| 22RV1 | Prostate Cancer | Not specified | Synergistic/Additive | [2] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| Triple-Negative Breast Cancer | This compound + Paclitaxel | Strong delay in tumor outgrowth vs. single agents | [2] |
| Triple-Negative Breast Cancer | This compound + Olaparib | Strong delay in tumor outgrowth vs. single agents | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
BUB1 Kinase Assay (TR-FRET)
This assay quantifies the inhibitory activity of compounds on BUB1 kinase.
Experimental Workflow:
Caption: A generalized workflow for a BUB1 TR-FRET kinase assay.
Methodology:
-
Reactions are typically performed in a 384-well plate format.
-
Recombinant human BUB1 catalytic domain is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of a biotinylated peptide substrate and ATP.
-
After incubation, the reaction is stopped, and detection reagents, including a europium-labeled anti-phospho-substrate antibody and streptavidin-conjugated XL665, are added.
-
The plate is read on a suitable plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated from the dose-response curves.
Cellular Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound, a combination of this compound and another therapeutic agent, or vehicle control.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Luminescence or absorbance is measured using a plate reader.
-
IC50 values are determined by plotting cell viability against compound concentration.
Animal Xenograft Studies
These studies evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, other drug alone, combination therapy).
-
This compound is typically administered orally.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for pharmacodynamic markers (e.g., H2A-pT120).
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of BUB1 kinase that has demonstrated significant anti-tumor activity in preclinical models, particularly in combination with taxanes and PARP inhibitors.[2] Its discovery and characterization provide a strong rationale for its clinical development as a novel cancer therapeutic. The detailed methodologies and data presented in this guide offer a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. Novel Cycloalkenepyrazoles as Inhibitors of Bub1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bayer.com [bayer.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Unraveling the Mechanism of Action of BAY-1816032 on BUB1 Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY-1816032 is a potent and highly selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase BUB1 (budding uninhibited by benzimidazoles 1).[1][2][3][4] The catalytic activity of BUB1 is crucial for proper chromosome alignment and segregation during mitosis.[5][6][7] this compound disrupts this function, leading to mitotic errors and subsequent cell death, particularly in combination with other anti-cancer agents. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on BUB1 kinase, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated biological pathways and experimental workflows.
Core Mechanism of Action
This compound directly inhibits the catalytic activity of BUB1 kinase.[1][5] BUB1's kinase function is essential for the phosphorylation of histone H2A at threonine 120 (H2A-pT120).[5][7] This phosphorylation event is a critical step in the recruitment of Shugoshin (SGO1) to the centromere, which in turn protects the cohesin complex from premature cleavage and ensures proper sister chromatid cohesion.[5] Furthermore, H2A-pT120, in conjunction with H3-pT3, facilitates the localization of the chromosomal passenger complex (CPC) to the centromere, a key regulator of microtubule-kinetochore attachments and cytokinesis.[5]
By inhibiting BUB1 kinase, this compound abrogates H2A-pT120, leading to a cascade of events including:
-
Reduced SGO1 localization at the centromere. [8]
-
Chromosome mis-segregation and the formation of lagging chromosomes. [2][5][6][7]
While BUB1 has non-catalytic roles in the spindle assembly checkpoint (SAC), the kinase activity targeted by this compound plays a more significant role in ensuring the fidelity of chromosome segregation rather than SAC activation itself.[5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.
Table 1: Biochemical Activity and Binding Kinetics of this compound
| Parameter | Value | Assay Type | Source |
| IC50 (BUB1) | 6.1 nM | TR-FRET Kinase Assay | [1] |
| IC50 (BUB1) | 7 nM | Enzymatic Assay | [2][3][7] |
| Target Residence Time | 87 minutes | Slow Dissociation Kinetics | [2][3][7] |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Value | Assay Type | Source |
| IC50 (p-H2A T120) | HeLa | 29 ± 23 nM | Phospho-Histone Assay | [5] |
| IC50 (p-H2A T120) | HeLa | 29 nM | Phospho-Histone Assay | [2][3] |
| Median IC50 (Proliferation) | Various Cancer Cell Lines | 1.4 µM | Cell Proliferation Assay | [2][7] |
| IC50 (Proliferation) | PCS-300-010 (Normal Lung) | 15.9 µM | Alamar Blue Cytotoxicity Assay | [9] |
| IC50 (Proliferation) | A549, H2030, H1975, Calu-1 (Lung Cancer) | 1.1 - 5.1 µM | Alamar Blue Cytotoxicity Assay | [9] |
| IC50 (Clonogenic Survival) | A549, H2030, H1975, Calu-1 (Lung Cancer) | <250 - 900 nM | Clonogenic Survival Assay | [9] |
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the BUB1 signaling pathway and the mechanism of action of this compound.
Caption: BUB1 kinase signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
BUB1 Kinase Inhibition Assay (TR-FRET)
This assay quantifies the inhibitory activity of this compound on the recombinant catalytic domain of human BUB1.
Protocol:
-
Reagents and Materials: Recombinant human BUB1 catalytic domain (amino acids 704-1085), biotinylated peptide substrate, ATP, europium-labeled anti-phospho-serine/threonine antibody, streptavidin-allophycocyanin (SA-APC), assay buffer, 384-well plates, and a plate reader capable of time-resolved fluorescence energy transfer (TR-FRET) detection.
-
Procedure: a. Add 2 µL of this compound solution at various concentrations to the wells of a 384-well plate. b. Add 4 µL of a solution containing the BUB1 enzyme and the biotinylated peptide substrate in assay buffer. c. Initiate the kinase reaction by adding 4 µL of ATP solution. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a detection mix containing the europium-labeled antibody and SA-APC in a buffer with EDTA. f. Incubate for 60 minutes at room temperature to allow for antibody binding. g. Measure the TR-FRET signal (emission at 665 nm and 620 nm with excitation at 320 nm).
-
Data Analysis: The ratio of the fluorescence intensities at 665 nm and 620 nm is calculated. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-Histone H2A (T120) Assay
This assay measures the ability of this compound to inhibit BUB1 kinase activity within cells.
Protocol:
-
Cell Culture and Treatment: a. Seed HeLa cells in 96-well plates and allow them to adhere overnight. b. Arrest cells in mitosis by treating with nocodazole for 16-18 hours. c. Treat the nocodazole-arrested cells with a dilution series of this compound for 1-2 hours.
-
Immunofluorescence Staining: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize the cells with 0.5% Triton X-100 in PBS. c. Block with a suitable blocking buffer (e.g., 5% BSA in PBS). d. Incubate with a primary antibody specific for phospho-histone H2A (T120). e. Wash and incubate with a fluorescently labeled secondary antibody. f. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: a. Acquire images using a high-content imaging system. b. Quantify the fluorescence intensity of the phospho-H2A (T120) signal within the nucleus. c. Normalize the signal to the number of cells (DAPI). d. Determine IC50 values from the dose-response curve.
Cell Proliferation and Combination Assays
These assays assess the anti-proliferative effects of this compound alone and in combination with other agents.
Protocol:
-
Cell Plating: Seed cancer cell lines in 384-well plates at a density of 600-800 cells per well and incubate for 24 hours.
-
Compound Treatment: a. For single-agent studies, treat cells with a serial dilution of this compound. b. For combination studies, treat cells with this compound and a second compound (e.g., paclitaxel, olaparib) at fixed ratios.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the AlamarBlue assay.
-
Data Analysis: a. Calculate the percentage of cell growth inhibition relative to vehicle-treated controls. b. Determine IC50 values for the single agent. c. For combination studies, analyze the data for synergy, additivity, or antagonism using methods such as the Bliss independence model or the Chou-Talalay method.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the workflows for key experimental and logical processes.
Caption: Experimental workflow for the preclinical characterization of this compound.
Caption: Logical relationship of the molecular events following BUB1 inhibition by this compound.
Therapeutic Implications and Future Directions
The potent and selective inhibition of BUB1 kinase by this compound represents a promising therapeutic strategy.[5] The ability of this compound to induce mitotic catastrophe and sensitize cancer cells to other agents, such as taxanes and PARP inhibitors, has been demonstrated in preclinical models.[5][6][10] In particular, synergistic or additive effects have been observed in triple-negative breast cancer, non-small cell lung cancer, glioblastoma, and prostate cancer cell lines.[5] In vivo studies using tumor xenograft models have shown a significant reduction in tumor size when this compound is combined with paclitaxel or olaparib.[5][6] These findings support the clinical evaluation of this compound in combination therapies to enhance efficacy and overcome resistance to existing treatments.[5][6][7] Although preclinical development for cancer was reported as discontinued in September 2023, the compound remains a valuable tool for further research into BUB1 biology and its role in cancer.[11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BAY 1816032 | Checkpoint Control Kinases | Tocris Bioscience [tocris.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. BUB1 Inhibition Overcomes Radio- and Chemoradiation Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 11. BAY 1816032 - AdisInsight [adisinsight.springer.com]
The Sentinel of Segregation: An In-depth Technical Guide to the Role of BUB1 Kinase in Mitotic Checkpoint Control
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the evolutionarily conserved serine/threonine kinase, Budding Uninhibited by Benzimidazoles 1 (BUB1). BUB1 is a critical component of the spindle assembly checkpoint (SAC), a complex signaling network that ensures the high fidelity of chromosome segregation during mitosis. Errors in this process can lead to aneuploidy, a hallmark of many cancers and a cause of developmental defects. This document delves into the molecular mechanisms of BUB1 function, its interaction with key mitotic players, and its emerging role as a therapeutic target in oncology.
The Dual Roles of BUB1: Guardian of the Checkpoint and Architect of Chromosome Alignment
BUB1 performs two major, distinct functions during mitosis: it is essential for the spindle assembly checkpoint and is also required for the correct alignment of chromosomes at the metaphase plate.[1][2] Depletion of BUB1 not only abrogates the mitotic checkpoint, preventing cells from arresting in response to spindle poisons, but also leads to significant chromosome congression defects.[1][3]
BUB1 as a Scaffold in the Spindle Assembly Checkpoint
The primary role of BUB1 in the SAC is to act as a scaffold, recruiting other essential checkpoint proteins to unattached kinetochores. Kinetochores are intricate protein structures assembled on the centromeric region of chromosomes that mediate their attachment to the microtubules of the mitotic spindle. When a kinetochore is not properly attached, BUB1, in concert with other proteins, initiates a signaling cascade that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[4][5] This inhibition prevents the degradation of key mitotic regulators like Cyclin B and Securin, thereby delaying the onset of anaphase until all chromosomes have achieved proper bipolar attachment.[4][5]
BUB1's scaffolding function is mediated through its various domains. Its N-terminal region contains a tetratricopeptide repeat (TPR) domain that facilitates its localization to the kinetochore by interacting with KNL1 (also known as Blinkin).[3][6] Once at the kinetochore, BUB1 is crucial for the recruitment of a host of other checkpoint proteins, including MAD1 (Mitotic Arrest Deficient 1), MAD2, BUBR1 (BUB1-related kinase), and CENP-E.[6][7][8]
The Kinase-Dependent Role of BUB1 in Chromosome Congression
Beyond its scaffolding role, the kinase activity of BUB1 is essential for the precise alignment of chromosomes at the metaphase plate.[3] Cells with depleted or kinase-dead BUB1 exhibit an accumulation of misaligned chromosomes, often with abnormal lateral attachments to microtubules instead of the correct end-on attachments.[1][3] This function is, at least in part, mediated by one of BUB1's key substrates, histone H2A. BUB1 phosphorylates histone H2A at a conserved residue (Threonine 120 in humans), creating a binding site for the Shugoshin (Sgo1) protein.[4][9] Sgo1, in turn, is crucial for protecting centromeric cohesion and for the proper localization of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B, another key regulator of kinetochore-microtubule attachments.[4][9]
The BUB1 Signaling Nexus: Interactions and Substrates
The multifaceted roles of BUB1 are orchestrated through a complex network of protein-protein interactions and phosphorylation events.
Key Interacting Partners
-
KNL1: The primary docking site for BUB1 at the kinetochore.[3]
-
BUB3: Forms a tight complex with BUB1, and this interaction is essential for the kinetochore localization of BUB1.
-
MAD1/MAD2: BUB1 is required for the efficient recruitment of the MAD1/MAD2 complex to unattached kinetochores, a critical step in the amplification of the "wait anaphase" signal.[6][7]
-
BUBR1: BUB1 is necessary for the kinetochore localization of BUBR1.[8]
-
Sgo1: Recruited to centromeres in a manner dependent on BUB1-mediated phosphorylation of H2A.[4][9]
-
Cdc20: A direct substrate of BUB1 kinase activity and a key target of the spindle assembly checkpoint.[5]
Confirmed BUB1 Substrates
-
Histone H2A: Phosphorylation on Threonine 120 is a key event in recruiting Sgo1 to the centromere.[4][9]
-
Cdc20: BUB1-mediated phosphorylation of Cdc20 contributes to the inhibition of the APC/C.[5][10]
Quantitative Analysis of BUB1 Function
The following tables summarize key quantitative data from studies investigating the role of BUB1.
Table 1: Effect of BUB1 Depletion on Kinetochore Localization of Mitotic Checkpoint Proteins
| Protein | Kinetochore Localization Level after BUB1 Depletion (% of Control) | Reference |
| BUB1 | ~5% | [8] |
| BUBR1 | ~30% | [8] |
| Mad2 | ~25% | [8] |
| CENP-E | ~20% | [8] |
| CENP-F | ~10% | [8] |
Table 2: Kinetochore Localization of BUB1 Mutants
| BUB1 Mutant | Kinetochore Localization Level (% of Wild-Type) | Reference |
| Wild-Type (wt) | 100% | [1] |
| ΔKinase Domain | 75-120% | [1] |
| Kinase-Dead | 75-120% | [1] |
| ΔConserved Motif I | 40-60% | [1] |
| ΔConserved Motif II | 40-60% | [1] |
| ΔKNL1-binding Domain | Not Detected | [1] |
| ΔBub3-binding Domain | Not Detected | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
siRNA-mediated Depletion of BUB1 in HeLa Cells
This protocol describes the transient knockdown of BUB1 expression using small interfering RNA (siRNA).
-
Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
siRNA Transfection:
-
On the day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Prepare two separate tubes for each well to be transfected. In the first tube, dilute 100 pmol of BUB1 siRNA (or a non-targeting control siRNA) in 250 µL of serum-free medium (e.g., Opti-MEM). In the second tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the 500 µL of the siRNA-lipid complex mixture dropwise to each well containing cells in 2 mL of fresh growth medium.
-
-
Incubation and Analysis: Incubate the cells for 48-72 hours post-transfection. The efficiency of BUB1 depletion can be assessed by Western blotting or quantitative immunofluorescence.
Immunoprecipitation of BUB1 from Human Cells
This protocol outlines the procedure for isolating BUB1 and its interacting partners from cell lysates.
-
Cell Lysis:
-
Wash cultured cells (e.g., HeLa) twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
-
Add a primary antibody against BUB1 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against BUB1 and its suspected interacting partners.
In Vitro Kinase Assay for BUB1
This protocol allows for the direct measurement of BUB1's kinase activity towards a substrate.
-
Immunoprecipitation of BUB1: Immunoprecipitate BUB1 from cell lysates as described in the protocol above, but perform the final washes with a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Kinase Reaction:
-
Resuspend the beads containing the immunoprecipitated BUB1 in kinase buffer.
-
Add the substrate (e.g., recombinant histone H2A or a Cdc20 fragment) and ATP (including γ-³²P-ATP for radioactive detection) to the reaction mixture.
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantitative Immunofluorescence of Kinetochore Proteins
This protocol details the method for quantifying the levels of proteins localized to kinetochores.
-
Cell Preparation: Grow cells on coverslips and treat as required (e.g., with siRNA or drugs).
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies against the protein of interest (e.g., BUB1) and a kinetochore marker (e.g., CREST anti-serum) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS and mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the DNA.
-
-
Image Acquisition and Analysis:
-
Acquire z-stack images of mitotic cells using a confocal or deconvolution microscope.
-
Use image analysis software (e.g., ImageJ/Fiji) to identify and measure the fluorescence intensity of the protein of interest at individual kinetochores, using the CREST signal to define the kinetochore region.
-
Normalize the intensity of the protein of interest to the intensity of the CREST signal to account for variations in staining and illumination.
-
Visualizing the BUB1 Network: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving BUB1 and the workflows of the experimental protocols described above.
Caption: BUB1 signaling pathway in mitotic checkpoint control.
Caption: Workflow for BUB1 immunoprecipitation.
Caption: Workflow for BUB1 in vitro kinase assay.
BUB1 in Cancer and as a Therapeutic Target
Given its critical role in maintaining chromosomal stability, it is not surprising that dysregulation of BUB1 is implicated in tumorigenesis. Overexpression of BUB1 has been observed in various cancers, including breast, colorectal, and lung cancer, and is often associated with a poor prognosis.[11][12] The heightened reliance of cancer cells on a functional spindle assembly checkpoint makes BUB1 an attractive target for therapeutic intervention.
Inhibitors of BUB1 kinase activity are currently under development and have shown promise in preclinical studies.[11] By disrupting the SAC, BUB1 inhibitors can selectively induce cell death in rapidly dividing cancer cells, which are more susceptible to errors in chromosome segregation.[11] Furthermore, combining BUB1 inhibitors with other chemotherapeutic agents, such as taxanes, has been shown to have synergistic effects.[11]
Conclusion
BUB1 kinase stands as a central regulator of mitotic fidelity, with indispensable roles in both spindle assembly checkpoint signaling and chromosome alignment. Its intricate network of interactions and its critical kinase activity ensure that each daughter cell receives a complete and accurate set of chromosomes. The wealth of knowledge accumulated on BUB1's function has not only illuminated a fundamental aspect of cell biology but has also paved the way for novel therapeutic strategies in the fight against cancer. Further research into the nuanced regulation of BUB1 and the development of more specific and potent inhibitors will undoubtedly continue to be a vibrant and impactful area of investigation.
References
- 1. Bub1 regulates chromosome segregation in a kinetochore-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Immunofluorescence Analysis of Endogenous and Exogenous Centromere-kinetochore Proteins [jove.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. BUB1 and BUBR1: multifaceted kinases of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. BUBR1 phosphorylation is regulated during mitotic checkpoint activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A dual role for Bub1 in the spindle checkpoint and chromosome congression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation of Cdc20 by Bub1 provides a catalytic mechanism for APC/C inhibition by the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphorylation of H2A by Bub1 prevents chromosomal instability through localizing shugoshin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preclinical Profile of BAY-1816032: A First-in-Class BUB1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for BAY-1816032, a potent and selective inhibitor of the mitotic checkpoint serine/threonine kinase BUB1 (budding uninhibited by benzimidazoles 1). The information presented herein is compiled from publicly available research, offering insights into its mechanism of action, pharmacokinetics, and anti-tumor activity, both as a monotherapy and in combination with other agents.
Core Mechanism of Action
This compound is an orally bioavailable inhibitor of the catalytic activity of BUB1 kinase.[1][2][3] The enzymatic function of BUB1 is crucial for the correct positioning of the chromosomal passenger complex and the resolution of chromosome arm attachment errors during mitosis.[2][4][5] By inhibiting BUB1 kinase, this compound disrupts this process, leading to chromosome mis-segregation and mitotic delay.[3][6] This interference with a critical mitotic checkpoint ultimately sensitizes cancer cells to the effects of other anti-cancer agents, particularly those that induce mitotic stress or DNA damage.[1][2][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
BAY-1816032 Target Validation in Cancer Cell Lines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of BAY-1816032, a potent and selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, in various cancer cell lines. This document details the mechanism of action, summarizes key preclinical data, outlines experimental methodologies, and presents visual representations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a novel, orally bioavailable small molecule inhibitor that targets the catalytic activity of BUB1 kinase.[1][2] BUB1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2] Dysregulation of BUB1 has been implicated in tumorigenesis and is associated with a poor prognosis in several cancers, making it an attractive therapeutic target.[3] This guide explores the preclinical evidence supporting the validation of BUB1 as the target of this compound and the compound's anti-cancer activity in various cancer cell lines.
Mechanism of Action: BUB1 Inhibition
This compound selectively inhibits the kinase function of BUB1, which is essential for the proper positioning of the chromosomal passenger complex and the correction of attachment errors between microtubules and kinetochores.[1][4] Inhibition of BUB1's catalytic activity, while having a minor role in SAC activation, leads to chromosome mis-segregation.[1][4] This effect is particularly pronounced when cancer cells are treated with microtubule-stabilizing agents like taxanes.[1] The combination of BUB1 inhibition and taxane treatment results in persistent chromosome lagging and mis-segregation, ultimately leading to mitotic catastrophe and cell death.[2]
dot
Quantitative Analysis of Anti-Proliferative Activity
This compound has demonstrated potent anti-proliferative activity as a single agent in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary across different cancer types, indicating a range of sensitivities.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| H2052 | Mesothelioma | 1.2 | [5] |
| H2452 | Mesothelioma | 2.8 | [5] |
| H28 | Mesothelioma | 3.9 | [5] |
| Various | Various | ~1.4 (average) | [2] |
Table 1: Single-Agent Anti-Proliferative Activity of this compound
Synergistic Effects with Chemotherapeutic Agents
A key finding in the preclinical evaluation of this compound is its synergistic or additive anti-cancer effects when combined with other therapeutic agents, particularly taxanes, PARP inhibitors, and ATR inhibitors.[1][4]
| Cell Line | Cancer Type | Combination Agent | Effect | Citation |
| HeLa | Cervical Cancer | Paclitaxel, Docetaxel | Synergistic/Additive | [1] |
| Triple-Negative Breast Cancer | Breast Cancer | Paclitaxel, Docetaxel | Synergistic/Additive | [1] |
| Non-Small Cell Lung | Lung Cancer | Paclitaxel, Docetaxel | Synergistic/Additive | [1] |
| Glioblastoma | Brain Cancer | Paclitaxel, Docetaxel | Synergistic/Additive | [1] |
| Prostate Cancer | Prostate Cancer | Paclitaxel, Docetaxel | Synergistic/Additive | [1] |
| A549 | Non-Small Cell Lung Cancer | Paclitaxel, Olaparib | Synergistic | [6] |
| H2030 | Non-Small Cell Lung Cancer | Paclitaxel, Olaparib | Synergistic/Additive | [6] |
| SUM159 | Triple-Negative Breast Cancer | Olaparib, Cisplatin, Paclitaxel | Synergistic | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Olaparib, Cisplatin, Paclitaxel | Synergistic | [3] |
| HCC1937 | Triple-Negative Breast Cancer (BRCA mutant) | Olaparib | Synergistic | [3] |
Table 2: Combination Therapy Effects of this compound in Cancer Cell Lines
Experimental Protocols for Target Validation
The validation of BUB1 as the target of this compound involved a series of biochemical and cell-based assays.
1. Kinase Selectivity Assays:
-
Methodology: The inhibitory activity of this compound was tested against a large panel of kinases to determine its selectivity. This is typically performed using radiometric, fluorescence-based, or luminescence-based kinase activity assays.[1][4]
-
Outcome: this compound was found to be highly selective for BUB1 kinase.[1][2]
2. BUB1 Signaling Inhibition Assays:
-
Methodology: The effect of this compound on the phosphorylation of a known BUB1 substrate, such as histone H2A at threonine 120 (pH2A-T120), is assessed in cells. Cancer cell lines are treated with a mitotic inducer (e.g., nocodazole) in the presence or absence of this compound. Levels of pH2A-T120 are then measured by Western blotting or immunofluorescence.[2]
-
Outcome: this compound effectively inhibits nocodazole-induced phosphorylation of H2A at Thr-120 in cancer cells, confirming its engagement with the BUB1 target.[2]
3. Cell Proliferation and Viability Assays:
-
Methodology: Cancer cell lines are seeded in multi-well plates and treated with increasing concentrations of this compound as a single agent or in combination with other drugs. Cell viability is measured after a defined incubation period (e.g., 72 hours) using assays such as CellTiter-Glo®, MTT, or crystal violet staining. IC50 values are then calculated from the dose-response curves.[3][7]
-
Outcome: These assays provide quantitative data on the anti-proliferative and cytotoxic effects of the compound.[2][5]
4. Chromosome Segregation Analysis:
-
Methodology: Cells are treated with this compound, often in combination with a low dose of a taxane. Mitotic cells are then fixed and stained with DNA dyes (e.g., DAPI) and antibodies against components of the mitotic spindle (e.g., α-tubulin). Chromosome alignment and segregation are visualized and quantified using fluorescence microscopy. The presence of lagging chromosomes and micronuclei are key indicators of chromosome mis-segregation.[1][4]
-
Outcome: Treatment with this compound, especially in combination with paclitaxel, induces a significant increase in chromosome segregation errors.[1][5]
dot
Conclusion
The collective preclinical data provides robust validation for BUB1 as the primary pharmacological target of this compound. The compound demonstrates potent and selective inhibition of BUB1 kinase activity, leading to mitotic defects and anti-proliferative effects in a wide range of cancer cell lines. Furthermore, the synergistic activity of this compound with standard-of-care chemotherapeutics, such as taxanes and PARP inhibitors, highlights its potential as a promising combination therapy for various malignancies.[1][4][8] These findings strongly support the continued clinical development of this compound for the treatment of cancer.[4][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 3. BUB1 Inhibition Sensitizes TNBC Cell Lines to Chemotherapy and Radiotherapy [mdpi.com]
- 4. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BUB1 Inhibition Overcomes Radio- and Chemoradiation Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. [PDF] Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
BAY-1816032: A Structural and Functional Characterization of a First-in-Class BUB1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-1816032 is a potent, selective, and orally bioavailable inhibitor of the mitotic checkpoint serine/threonine kinase, Budding Uninhibited by Benzimidazoles 1 (BUB1). This document provides a comprehensive technical overview of the structural and functional characteristics of this compound, detailing its mechanism of action, preclinical efficacy, and synergistic potential with other anti-cancer agents. Quantitative data are summarized in structured tables, key experimental protocols are described, and relevant signaling pathways and workflows are visualized using diagrams.
Introduction
The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of the SAC is a hallmark of many cancers, leading to aneuploidy and genomic instability. BUB1 kinase plays a pivotal, albeit complex, role in the SAC. While its non-catalytic functions are essential for SAC activation, its kinase activity is critical for the proper localization of the chromosomal passenger complex (CPC) and the correction of erroneous kinetochore-microtubule attachments.[1][2]
This compound emerges as a first-in-class inhibitor specifically targeting the catalytic activity of BUB1 kinase.[1] Its development represents a novel therapeutic strategy aimed at exploiting the mitotic vulnerabilities of cancer cells. This whitepaper synthesizes the available preclinical data to provide a detailed understanding of this compound for the scientific and drug development communities.
Structural and Physicochemical Properties
This compound, with the chemical name 2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxy-4-pyridinyl)amino]-2-pyrimidinyl]-1H-indazol-1-yl]methyl]phenoxy]ethanol, is a small molecule inhibitor with a molecular weight of 534.52 g/mol and the formula C27H24F2N6O4.[3][4] The crystal structure of the human BUB1 kinase domain in complex with this compound has been determined, providing a detailed view of the inhibitor-target interaction.[5][6]
Functional Characterization and Mechanism of Action
This compound is a highly potent and selective inhibitor of BUB1 kinase.[3][4][7] Its mechanism of action is centered on the competitive inhibition of the BUB1 kinase domain, leading to the abrogation of its catalytic activity.
Biochemical Potency and Selectivity
This compound demonstrates nanomolar potency against recombinant human BUB1 kinase. Extensive kinase profiling has revealed its high selectivity, a critical attribute for minimizing off-target effects.
| Parameter | Value | Assay Type | Reference |
| IC50 (BUB1) | 6.1 nM | Recombinant catalytic domain of human BUB1 | [3][4][7] |
| IC50 (BUB1) | 7 nM | BUB1 enzymatic activity | [1][2][8] |
| Cellular IC50 | 29 nM | Nocodazole-induced H2A Thr-120 phosphorylation in HeLa cells | [1][8] |
| Median IC50 | 1.4 µM | Proliferation of various tumor cell lines (single agent) | [1][2][8] |
| Target Residence Time | 87 min | Slow dissociation kinetics | [1][2][8] |
| Kinase Selectivity | High | Panel of 395-403 human kinases | [1][2][3][8] |
Cellular Effects
Inhibition of BUB1 kinase by this compound leads to distinct cellular phenotypes, primarily affecting mitotic progression and chromosome segregation. The primary downstream effect is the inhibition of the phosphorylation of histone H2A at threonine 120 (pH2A-T120), a major substrate of BUB1.[1] This leads to:
-
Chromosome Missegregation: this compound induces lagging chromosomes and mitotic delay.[1][8]
-
Synergistic Effects: The compound demonstrates synergistic or additive anti-proliferative effects when combined with taxanes (paclitaxel, docetaxel), ATR inhibitors, and PARP inhibitors.[5][9][10][11] The combination with cisplatin, however, has been reported to be antagonistic.[9]
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound in inhibiting BUB1 kinase.
In Vivo Efficacy
Preclinical xenograft models have demonstrated the in vivo activity of this compound. While modest as a single agent, its combination with other chemotherapeutic agents shows significant anti-tumor efficacy.
| Tumor Model | Combination Agent | Effect | Reference |
| Triple-Negative Breast Cancer Xenografts | Paclitaxel | Strong and statistically significant reduction of tumor size | [5][9][10][11] |
| Triple-Negative Breast Cancer Xenografts | Olaparib (PARP inhibitor) | Strong and statistically significant reduction of tumor size | [5][9][10][11] |
| Various Tumor Xenografts | Paclitaxel or Docetaxel | Strong and statistically significant reduction of tumor size | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound, based on published literature.[9][11]
BUB1 Kinase Assay
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of this compound against BUB1.
Caption: Workflow for an in vitro BUB1 kinase inhibition assay.
Methodology:
-
Recombinant human BUB1 kinase domain is incubated with a suitable substrate (e.g., a synthetic peptide of histone H2A) and ATP in an appropriate kinase assay buffer.
-
This compound is serially diluted and added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay that measures ATP consumption.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay
This protocol outlines a common method to assess the anti-proliferative effects of this compound, both alone and in combination with other drugs.
Methodology:
-
Cancer cell lines (e.g., HeLa, SUM-149, MDA-MB-436) are seeded in 96-well or 384-well plates and allowed to adhere overnight.[7]
-
Cells are treated with a dose-response matrix of this compound and a combination agent (e.g., paclitaxel).
-
After a defined incubation period (typically 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®, resazurin).
-
IC50 values are calculated for single agents, and synergy is determined using a suitable model, such as the Bliss independence or Loewe additivity model.
In Vivo Xenograft Studies
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in animal models.
Caption: General workflow for in vivo xenograft efficacy studies.
Methodology:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a predetermined size, animals are randomized into different treatment cohorts: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug.
-
This compound is typically administered orally.
-
Tumor volumes and body weights are measured regularly to assess efficacy and toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring levels of phospho-H2A).
Conclusion and Future Directions
This compound is a potent and selective BUB1 kinase inhibitor with a well-defined mechanism of action and promising preclinical anti-tumor activity, particularly in combination with taxanes and DNA damage response inhibitors.[9][11] The data presented herein provide a solid foundation for its continued investigation. The findings strongly support the clinical evaluation of this compound in combination therapies to enhance the efficacy of existing anti-cancer agents and potentially overcome resistance mechanisms.[1][9][10][11] Future research should focus on identifying predictive biomarkers for sensitivity to BUB1 inhibition and exploring its efficacy in a broader range of cancer types.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 3. rndsystems.com [rndsystems.com]
- 4. BAY 1816032 | Checkpoint Control Kinases | Tocris Bioscience [tocris.com]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the BUB1 Signaling Pathway with BAY-1816032: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Budding Uninhibited by Benzimidazoles 1 (BUB1) signaling pathway and the mechanism of action of BAY-1816032, a potent and selective BUB1 kinase inhibitor. This document summarizes key preclinical data, details relevant experimental methodologies, and visualizes complex biological processes to facilitate a comprehensive understanding for research and development applications.
The BUB1 Signaling Pathway in Mitosis
BUB1 is a crucial serine/threonine kinase that plays a central role in ensuring the fidelity of chromosome segregation during mitosis.[1][2] Its functions are integral to the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[2][3]
The primary role of BUB1 kinase activity involves the phosphorylation of histone H2A at threonine 120 (H2A-pT120) in the centromeric region.[4][5] This phosphorylation event serves as a docking site for Shugoshin (SGO1), which protects centromeric cohesin from premature degradation.[1][4] Furthermore, BUB1-mediated H2A phosphorylation, in conjunction with Haspin-mediated histone H3 phosphorylation, is essential for the localization of the Chromosome Passenger Complex (CPC) to the centromere.[4] The CPC, which includes Aurora B kinase, is vital for correcting improper microtubule-kinetochore attachments.[3][4]
Dysregulation of the BUB1 signaling pathway can lead to chromosome mis-segregation, aneuploidy, and has been implicated in tumorigenesis, making BUB1 an attractive target for cancer therapy.[2][3]
Figure 1: Simplified BUB1 Signaling Pathway in Mitosis.
This compound: A Selective BUB1 Kinase Inhibitor
This compound is a novel, orally bioavailable small molecule inhibitor of the catalytic activity of BUB1 kinase.[6][7] It has demonstrated high selectivity and a long target residence time, making it a valuable tool for probing BUB1 function and a potential therapeutic agent.[4][8]
Mechanism of Action
This compound directly inhibits the kinase activity of BUB1, thereby preventing the phosphorylation of its downstream targets, most notably histone H2A at Thr120.[8][9] This abrogation of H2A phosphorylation disrupts the recruitment of SGO1 and the proper localization of the CPC, leading to defects in chromosome segregation and a delay in mitosis.[4][9] In cancer cells, these mitotic errors can ultimately lead to cell death.
Figure 2: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and cellular activities of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| BUB1 Kinase IC50 | 7 nM | [8][9] |
| BUB1 (recombinant catalytic domain) IC50 | 6.1 nM | [6][10] |
| Target Residence Time | 87 min | [8][9] |
| Kinase Selectivity | Highly selective over a panel of 395-403 kinases | [9][10] |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Value | Reference |
| HeLa (Nocodazole-induced p-H2A T120) IC50 | HeLa | 29 nM | [8][9] |
| Median Proliferation IC50 | Various tumor cell lines | 1.4 µM | [8][9][11] |
| HeLa Proliferation IC50 | HeLa | Not specified | [6] |
| SUM-149 Proliferation IC50 | SUM-149 | Not specified | [6] |
| MDA-MB-436 Proliferation IC50 | MDA-MB-436 | Not specified | [6] |
| NCI-H1299 Proliferation IC50 | NCI-H1299 | Not specified | [6] |
| 22RV1 Proliferation IC50 | 22RV1 | Not specified | [6] |
| H4 Proliferation IC50 | H4 | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used in the preclinical characterization of this compound.
BUB1 Kinase Assay
This assay quantifies the inhibitory activity of a compound against the BUB1 enzyme.
-
Objective: To determine the IC50 of this compound against BUB1 kinase.
-
Methodology:
-
Recombinant human BUB1 catalytic domain is used.[6]
-
A suitable substrate, such as a synthetic peptide or histone H2A, is prepared.
-
The kinase reaction is initiated by adding ATP. The reaction is performed in the presence of varying concentrations of this compound.
-
The level of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity-based assays (33P-ATP) or fluorescence-based assays (e.g., TR-FRET).
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
Cellular Phospho-Histone Assay
This assay measures the ability of a compound to inhibit BUB1 activity within a cellular context.
-
Objective: To determine the cellular EC50 of this compound for the inhibition of H2A-T120 phosphorylation.
-
Methodology:
-
HeLa cells are plated in multi-well plates.[6]
-
Cells are treated with a mitotic arresting agent, such as nocodazole, to enrich the mitotic cell population.[8][9]
-
Cells are then treated with a dilution series of this compound for a specified duration.
-
Cells are fixed and permeabilized.
-
The level of H2A-pT120 is detected using a specific primary antibody followed by a labeled secondary antibody.
-
The signal is quantified using high-content imaging or flow cytometry.
-
The EC50 is determined from the dose-response curve.
-
In Vitro Proliferation Assay
This assay assesses the effect of a compound on the growth of cancer cell lines.
-
Objective: To determine the IC50 of this compound on the proliferation of various cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., HeLa, SUM-149, MDA-MB-436, NCI-H1299, 22RV1, H4) are seeded in 384-well plates at a density of 600-800 cells per well.[6]
-
After 24 hours, cells are treated with a range of concentrations of this compound.[6]
-
Cells are incubated for a period of 3-5 days.
-
Cell viability is measured using a commercially available assay, such as CellTiter-Glo® or resazurin-based assays.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Objective: To assess the in vivo anti-tumor activity of this compound, alone and in combination with other agents.
-
Methodology:
-
Human tumor cells (e.g., triple-negative breast cancer models) are implanted subcutaneously into immunocompromised mice.[4][7]
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
This compound is administered orally.[8][11] It can be given as a monotherapy or in combination with other drugs like paclitaxel or olaparib.[4][7]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring levels of p-H2A T120).[8][11]
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in treated groups to the vehicle control group.
-
Figure 3: General Experimental Workflow for this compound Characterization.
Synergistic Combinations
Preclinical studies have shown that this compound acts synergistically or additively with several classes of anti-cancer agents.[4][7]
-
Taxanes (Paclitaxel, Docetaxel): Inhibition of BUB1 by this compound sensitizes tumor cells to taxanes, which are microtubule-stabilizing agents that also disrupt mitosis.[4][7] The combination leads to increased chromosome mis-segregation.[4]
-
PARP Inhibitors (Olaparib): A strong synergistic effect has been observed when combining this compound with PARP inhibitors in triple-negative breast cancer models.[4][7]
-
ATR Inhibitors: Additive or synergistic effects are also seen with ATR inhibitors.[4]
Conversely, the combination of this compound with cisplatin was found to be antagonistic.[4] This is likely because cisplatin induces cell cycle arrest in the S or G2 phase, preventing cells from entering mitosis where BUB1 inhibition is effective.[4]
Conclusion
This compound is a highly selective and potent inhibitor of BUB1 kinase that has demonstrated significant anti-tumor activity, particularly in combination with other anti-cancer agents like taxanes and PARP inhibitors.[4][7] Its mechanism of action, centered on the disruption of a key mitotic checkpoint, provides a strong rationale for its clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further understand and exploit the BUB1 signaling pathway for therapeutic benefit.
References
- 1. BUB1 - Wikipedia [en.wikipedia.org]
- 2. Bub1 kinase in the regulation of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Segregating Bub1's mitotic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. rupress.org [rupress.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for BAY-1816032 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BAY-1816032, a potent and highly selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, in various cellular assays.[1][2]
Introduction
This compound is a small molecule inhibitor that targets the kinase activity of BUB1, a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC) and proper chromosome segregation during mitosis.[3][4] Inhibition of BUB1's catalytic function by this compound has been shown to induce mitotic defects, sensitize cancer cells to other therapeutic agents, and inhibit tumor cell proliferation.[5][6] These notes provide detailed protocols for assessing the cellular effects of this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor of BUB1 kinase.[7] The primary role of BUB1 kinase is to phosphorylate histone H2A at threonine 120 (p-H2A-Thr120), a key event in the recruitment of the Shugoshin (SGO1) protein to centromeres to protect centromeric cohesion. BUB1 also plays a role in the recruitment of other essential mitotic proteins to the kinetochore. By inhibiting BUB1, this compound disrupts these processes, leading to chromosome mis-segregation and mitotic catastrophe in cancer cells.
Data Presentation
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound in various contexts.
| Parameter | Cell Line/Target | IC50 Value | Reference |
| Biochemical IC50 | Recombinant human BUB1 kinase | 7 nM | [1][2] |
| Cellular IC50 (p-H2A-Thr120 inhibition) | HeLa (Nocodazole-arrested) | 29 nM | [1] |
| Median Antiproliferative IC50 | Panel of various tumor cell lines | 1.4 µM | [1][2] |
| Antiproliferative IC50 | H2052 | 1.2 µM | [5] |
| H2452 | 2.8 µM | [5] | |
| H28 | 3.9 µM | [5] | |
| HCC1937 | 3.56 µM | [8] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, SUM-149, MDA-MB-436)[9]
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
384-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0.1 µM to 10 µM.[9]
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
For combination studies, add the second compound at the desired concentrations.
-
-
Incubation:
-
Measurement of Cell Viability:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Western Blot for Phospho-Histone H2A (Thr120)
This protocol is used to determine the cellular target engagement of this compound by measuring the inhibition of BUB1-mediated phosphorylation of histone H2A.
Materials:
-
Cancer cell lines (e.g., HeLa)
-
This compound (dissolved in DMSO)
-
Nocodazole (optional, for mitotic arrest)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H2A (Thr120), anti-total Histone H2A or anti-GAPDH (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Optional: To enrich for mitotic cells, treat with a synchronizing agent like nocodazole.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 4 hours).[6]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-H2A (Thr120) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total H2A or a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-H2A (Thr120).
-
Mandatory Visualizations
Caption: BUB1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Cellular Assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 3. BUB1 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Establishing In Vivo Xenograft Models with BAY-1816032
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing human tumor xenograft models to evaluate the in vivo efficacy of BAY-1816032, a potent and selective BUB1 kinase inhibitor. The protocols detailed below are based on established methodologies for triple-negative breast cancer (TNBC) xenografts, a tumor type in which this compound has shown significant preclinical activity, particularly in combination with other anti-cancer agents.[1][2]
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that targets the serine/threonine kinase BUB1 (Budding Uninhibited by Benzimidazoles 1). BUB1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting the catalytic activity of BUB1, this compound disrupts the proper attachment of chromosomes to the mitotic spindle, leading to chromosome missegregation and ultimately, cell death in rapidly dividing cancer cells.[1][2][3] Preclinical studies have demonstrated that this compound can sensitize tumor cells to taxanes and PARP inhibitors, making it a promising candidate for combination therapies.[1][2]
BUB1 Signaling Pathway in Mitosis
The following diagram illustrates the central role of BUB1 in the spindle assembly checkpoint and the mechanism of action of this compound.
References
- 1. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BAY-1816032 and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1816032 is a potent and highly selective inhibitor of the mitotic kinase BUB1 (budding uninhibited by benzimidazoles 1).[1] The catalytic activity of BUB1 is crucial for proper chromosome alignment and segregation during mitosis. Inhibition of BUB1 kinase by this compound has been shown to sensitize cancer cells to the cytotoxic effects of taxanes, such as paclitaxel.[2][3][4] Paclitaxel is a microtubule-stabilizing agent that disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest and apoptosis. The combination of this compound and paclitaxel has demonstrated synergistic or additive anti-proliferative effects in various cancer cell lines and has shown significant tumor growth inhibition in preclinical xenograft models, particularly in triple-negative breast cancer.[2][3][5]
These application notes provide a summary of the preclinical data and detailed protocols for utilizing this compound in combination with paclitaxel for cancer research.
Data Presentation
In Vitro Anti-proliferative Activity
The combination of this compound and paclitaxel has been evaluated in a panel of human cancer cell lines, demonstrating synergistic or additive effects. The half-maximal inhibitory concentration (IC50) for this compound as a single agent typically falls in the low micromolar range.[1][5]
| Cell Line | Cancer Type | This compound IC50 (µM) (Single Agent) | Combination Effect with Paclitaxel |
| HeLa | Cervical Cancer | ~1.4 (average)[5] | Synergistic/Additive[2] |
| SUM-149 | Triple-Negative Breast Cancer | Not Specified | Additive[6] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Not Specified | Synergistic[6] |
| Glioblastoma Cell Lines | Glioblastoma | Not Specified | Synergistic/Additive[2] |
| Prostate Cancer Cell Lines | Prostate Cancer | Not Specified | Synergistic/Additive[2] |
In Vivo Efficacy in Xenograft Models
The combination therapy has been tested in human tumor xenograft models, showing enhanced anti-tumor activity compared to single-agent treatments.
| Xenograft Model | Cancer Type | Treatment Protocol | Outcome |
| SUM-149 | Triple-Negative Breast Cancer | This compound (oral, twice daily) + Paclitaxel (intravenous, once weekly) | Statistically significant reduction in tumor growth compared to paclitaxel alone.[7] |
| MDA-MB-436 | Triple-Negative Breast Cancer | This compound (oral, twice daily) + Paclitaxel (intravenous, once per week) | Strong and statistically significant reduction of tumor size with excellent tolerability.[2][3] |
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound in combination with paclitaxel in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, SUM-149)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Prepare a dose-response matrix of this compound and paclitaxel. A 9x9 matrix is recommended to assess synergy.
-
Treat the cells with the combination of drugs at the desired concentrations. Include single-agent controls and a vehicle control (DMSO).
-
Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Analyze the data for synergy using a suitable model, such as the Bliss synergy model or isobologram analysis.
In Vivo Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with paclitaxel.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Human cancer cells (e.g., MDA-MB-436, SUM-149)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Paclitaxel formulation for intravenous injection
-
Calipers for tumor measurement
Protocol:
-
Implant human cancer cells subcutaneously or orthotopically into the mice. For MDA-MB-436 cells, implant them into the mammary fat pad of NOD-SCID mice.[1] For SUM-149 cells, implant them subcutaneously into nude mice.[1]
-
Allow the tumors to reach a palpable size (e.g., approximately 35 mm² or 150 mm³).[1][8]
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, and combination therapy). A typical group size is 12 animals.[1]
-
Administer the treatments according to the following schedule:
-
Monitor tumor growth by measuring the tumor area with calipers three times weekly.[1]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the tumor growth data to determine the statistical significance of the combination therapy compared to the single-agent treatments.
Visualizations
Caption: Signaling pathway of this compound and Paclitaxel.
Caption: Experimental workflow for combination therapy.
Caption: Synergistic interaction of this compound and Paclitaxel.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 6. bayer.com [bayer.com]
- 7. BUB1 Inhibition Overcomes Radio- and Chemoradiation Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Synergistic Effect of BAY-1816032 with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1816032 is a potent and selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, a crucial component of the spindle assembly checkpoint (SAC) that ensures proper chromosome segregation during mitosis. PARP (Poly (ADP-ribose) polymerase) inhibitors are a class of drugs that block the repair of single-strand DNA breaks. The combination of a BUB1 inhibitor like this compound with a PARP inhibitor, such as olaparib, represents a promising therapeutic strategy based on the concept of synthetic lethality. By inhibiting both the mitotic checkpoint and a key DNA damage repair pathway, this combination can lead to catastrophic DNA damage and cell death, particularly in cancer cells that often harbor underlying genomic instability.
These application notes provide a comprehensive guide for researchers to assess the synergistic effects of this compound and PARP inhibitors in vitro and in vivo. Detailed protocols for key experimental assays are provided, along with guidelines for data analysis and visualization of the underlying biological pathways.
Data Presentation
Quantitative data from the described experimental protocols should be summarized in clear and concise tables for effective comparison and interpretation.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (µM) |
| MDA-MB-231 | This compound | [Insert Value] |
| Olaparib | [Insert Value] | |
| SUM-149 | This compound | [Insert Value] |
| Olaparib | [Insert Value] | |
| **[Add other cell lines] | [...] | [...] |
Table 2: Combination Index (CI) Values for In Vitro Synergy
| Cell Line | Combination Ratio (this compound:Olaparib) | Fa = 0.5 (IC50) | Fa = 0.75 (IC75) | Fa = 0.90 (IC90) | Synergy Interpretation* |
| MDA-MB-231 | [e.g., 1:10] | [Insert CI Value] | [Insert CI Value] | [Insert CI Value] | [Synergistic/Additive/Antagonistic] |
| SUM-149 | [e.g., 1:10] | [Insert CI Value] | [Insert CI Value] | [Insert CI Value] | [Synergistic/Additive/Antagonistic] |
| **[Add other cell lines] | [...] | [...] | [...] | [...] | [...] |
*Synergy: CI < 0.9, Additive: 0.9 ≤ CI ≤ 1.1, Antagonism: CI > 1.1
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Number of Mice | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) |
| Vehicle Control | [e.g., 10] | [Insert Value] | 0 |
| This compound | [e.g., 10] | [Insert Value] | [Insert Value] |
| Olaparib | [e.g., 10] | [Insert Value] | [Insert Value] |
| This compound + Olaparib | [e.g., 10] | [Insert Value] | [Insert Value] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, SUM-149)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[1]
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete medium. For combination studies, prepare dilutions of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Remove the medium from the wells and add 100 µL of the drug dilutions (single agents and combinations) to the respective wells. Include vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound and a PARP inhibitor.
-
Materials:
-
6-well cell culture plates
-
Treated cells (as described in the cell viability assay)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound, a PARP inhibitor, or the combination at their respective IC50 concentrations for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[5]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
3. DNA Damage Assay (γ-H2AX Immunofluorescence Staining)
This protocol visualizes and quantifies DNA double-strand breaks (DSBs) as a measure of DNA damage.
-
Materials:
-
Cells grown on coverslips in 24-well plates
-
This compound and PARP inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX) antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips and treat with the drugs for 24 hours.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[7]
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.[8]
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.[7]
-
Incubate with the primary γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.[9]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[8]
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.[10]
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci indicates increased DNA damage.
-
In Vivo Assay
4. Xenograft Tumor Model
This protocol outlines a general procedure for assessing the in vivo synergistic efficacy of this compound and a PARP inhibitor in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line (e.g., MDA-MB-431, SUM-149)
-
Matrigel
-
This compound (formulated for oral administration)
-
PARP inhibitor (e.g., Olaparib, formulated for oral or intraperitoneal administration)
-
Vehicle control solution
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject 5-10 x 10⁶ cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):[11]
-
Vehicle control
-
This compound alone
-
PARP inhibitor alone
-
This compound + PARP inhibitor
-
-
Administer the drugs according to a predetermined schedule. Based on preclinical studies, a potential dosing schedule could be:[12][13]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for γ-H2AX).
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM over time for each treatment group.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between the combination group and the single-agent groups (e.g., using a two-way ANOVA).
-
Signaling Pathways and Experimental Workflows
Caption: Synthetic lethality of this compound and PARP inhibitors.
Caption: Experimental workflow for synergy assessment.
Caption: Logical relationship of drug action and cellular outcome.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. real-research.com [real-research.com]
- 3. combosyn.com [combosyn.com]
- 4. combosyn.com [combosyn.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crpr-su.se [crpr-su.se]
- 11. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. In vivo synergism between PARP-inhibitor olaparib and HSP90-inhibitor AT13387 in high grade serous ovarian cancer patient derived xenografts. - ASCO [asco.org]
- 14. researchgate.net [researchgate.net]
Application Note: Western Blot Protocol for Detecting Inhibition of Histone H2A Phosphorylation by BAY-1816032
Audience: Researchers, scientists, and drug development professionals.
Introduction
BAY-1816032 is a novel and potent small molecule inhibitor of the Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase.[1][2] BUB1 is a crucial serine/threonine kinase involved in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[2] A key catalytic function of BUB1 is the phosphorylation of histone H2A at threonine 120 (p-H2A-T120).[1][3] This modification is vital for the correct localization of the chromosomal passenger complex (CPC) and for protecting centromeric cohesion.[1] By inhibiting BUB1 kinase activity, this compound effectively abrogates the phosphorylation of H2A at Thr120.[1][2] This application note provides a detailed Western blot protocol to detect and quantify the inhibition of H2A-T120 phosphorylation in cultured cells following treatment with this compound. This assay serves as a robust method for confirming the compound's mechanism of action and determining its cellular potency.
Signaling Pathway of BUB1 and Inhibition by this compound
The diagram below illustrates the direct mechanism of action. BUB1 kinase phosphorylates Histone H2A at the Threonine 120 residue. This compound specifically inhibits BUB1 kinase, leading to a reduction in p-H2A-T120 levels.
Principle of the Assay
This protocol utilizes Western blotting, a widely used immunoassay, to separate proteins by molecular weight and detect a specific protein of interest. Following treatment of cells with this compound, total cell lysates are prepared. Proteins are separated via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of Histone H2A at Threonine 120. A secondary antibody conjugated to an enzyme (like HRP) is used for detection via chemiluminescence. The signal intensity, which corresponds to the amount of p-H2A-T120, is quantified. A loading control, such as total Histone H3 or GAPDH, is used to normalize the data and ensure equal protein loading across samples. The expected outcome is a dose-dependent decrease in the p-H2A-T120 signal with increasing concentrations of this compound.
Detailed Experimental Protocol
I. Materials and Reagents
-
Cell Lines: HeLa, MDA-MB-468, or other relevant cancer cell lines.[1]
-
Compound: this compound (dissolved in DMSO).
-
Positive Control (Optional): Nocodazole (to arrest cells in mitosis and induce p-H2A-T120).[2]
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4][5]
-
Protein Quantification: BCA Protein Assay Kit.[4]
-
SDS-PAGE:
-
Protein Transfer:
-
PVDF membrane (0.22 µm pore size recommended).
-
Transfer buffer (with 20% methanol).
-
-
Immunoblotting:
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Some phospho-antibodies are sensitive to milk; BSA is often a safer choice.[5]
-
Primary Antibodies:
-
Rabbit anti-phospho-Histone H2A (Thr120) antibody.
-
Mouse or Rabbit anti-Histone H3 or anti-GAPDH antibody (for loading control).
-
-
Secondary Antibodies:
-
HRP-linked anti-rabbit IgG.
-
HRP-linked anti-mouse IgG.
-
-
Wash Buffer: TBST.
-
-
Detection: Enhanced Chemiluminescence (ECL) Western Blotting Substrate.[6]
-
Equipment: Cell culture incubator, electrophoresis system, wet or semi-dry transfer system, imaging system for chemiluminescence.
II. Experimental Workflow
III. Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture media. A suggested concentration range is 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat cells for a specified duration (e.g., 1-4 hours).[1]
-
-
Protein Extraction:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[4]
-
Carefully transfer the supernatant (total protein lysate) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer’s instructions.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a 0.22 µm PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Destain the membrane and block it with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4]
-
Incubate the membrane with the primary antibody against p-H2A-T120 (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[4]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
For the loading control, the same membrane can be stripped and re-probed for total Histone H3 or GAPDH, or a parallel blot can be run.
-
-
Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer’s protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[6][7]
-
Normalize the signal from the p-H2A-T120 band to the corresponding loading control band (e.g., Total H3).
-
Plot the normalized p-H2A-T120 levels against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of phosphorylation is inhibited).
-
Data Presentation
Quantitative data should be summarized to clearly present the dose-dependent effect of this compound. The IC50 value provides a key metric for compound potency.
Table 1: Quantified Inhibition of H2A-T120 Phosphorylation by this compound
| Treatment Group | This compound Conc. | Normalized p-H2A-T120 Intensity (Arbitrary Units) | % Inhibition (Relative to Vehicle) |
| Vehicle Control | 0 (0.1% DMSO) | 1.00 ± 0.08 | 0% |
| This compound | 1 nM | 0.95 ± 0.07 | 5% |
| This compound | 10 nM | 0.65 ± 0.09 | 35% |
| This compound | 30 nM | 0.48 ± 0.06 | 52% |
| This compound | 100 nM | 0.21 ± 0.04 | 79% |
| This compound | 1 µM | 0.05 ± 0.02 | 95% |
| Calculated IC50 | ~29 nM | - | - |
Data are presented as mean ± SD from three independent experiments (n=3). The IC50 value is derived from a non-linear regression analysis of the dose-response curve. The IC50 value shown is based on published data for intracellular BUB1 inhibition in HeLa cells.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. researchgate.net [researchgate.net]
- 6. 4.3.1. Western Blot for Phospho-γH2AX Histone [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Progression with BAY-1816032
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1816032 is a potent and highly selective inhibitor of the serine/threonine kinase BUB1 (budding uninhibited by benzimidazoles 1).[1][2] BUB1 is a crucial component of the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Inhibition of BUB1 kinase activity can lead to defects in chromosome alignment and segregation, ultimately impacting cell cycle progression and cell fate. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Principle
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By staining cells with PI and analyzing them by flow cytometry, it is possible to differentiate cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with a 2n DNA content.
-
S phase: Cells undergoing DNA synthesis, with a DNA content between 2n and 4n.
-
G2/M phase: Cells that have completed DNA replication and have a 4n DNA content.
Treatment of cells with a cell cycle-active agent like this compound may cause a shift in the distribution of cells in these phases, which can be quantified by flow cytometry.
Data Presentation
The effects of this compound as a single agent on the cell cycle distribution of MDA-MB-468 human breast cancer cells were evaluated. As has been noted, the effects of this compound monotherapy on the cell cycle are modest.[3][4] The following table summarizes the quantitative data obtained from flow cytometry analysis after 72 hours of treatment.
| Treatment Group | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | - | 65.2 | 23.5 | 11.3 |
| This compound | 1 | 63.8 | 24.1 | 12.1 |
Data is representative and compiled based on findings where this compound as a single agent showed mild effects on cell cycle distribution.[3]
Signaling Pathway
This compound targets BUB1 kinase, a key regulator of the Spindle Assembly Checkpoint (SAC). The SAC ensures proper chromosome segregation by delaying anaphase until all chromosomes are correctly attached to the mitotic spindle.
Caption: BUB1 signaling pathway in the Spindle Assembly Checkpoint.
Experimental Workflow
The following diagram outlines the key steps for analyzing cell cycle progression with this compound using flow cytometry.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
Materials
-
MDA-MB-468 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Culture MDA-MB-468 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (e.g., 2 x 10^5 cells/well).
-
Allow cells to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM) and an equivalent volume of DMSO for the vehicle control.
-
Incubate the cells for the desired time period (e.g., 72 hours).
Cell Staining and Flow Cytometry
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a conical tube.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (e.g., FL2 or PE-Texas Red).
-
Collect data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets and aggregates.
-
Data Analysis
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the flow cytometry data.
-
Generate a histogram of PI fluorescence intensity.
-
Apply a cell cycle model (e.g., Dean-Jett-Fox) to deconvolve the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle-treated control cells.
Conclusion
This application note provides a comprehensive guide for utilizing flow cytometry to assess the impact of the BUB1 kinase inhibitor this compound on cell cycle progression. The provided protocols and diagrams offer a framework for researchers to design, execute, and interpret experiments aimed at understanding the cellular consequences of BUB1 inhibition. While the monotherapy effects of this compound on the cell cycle may be subtle, this analytical approach is crucial for characterizing its mechanism of action and for evaluating its synergistic potential in combination with other anti-cancer agents.
References
Application of BAY-1816032 in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
BAY-1816032 is a potent and highly selective inhibitor of the mitotic checkpoint serine/threonine kinase BUB1.[1][2] In the context of triple-negative breast cancer (TNBC), an aggressive subtype with limited targeted therapeutic options, this compound has emerged as a promising agent, particularly in combination therapies.[3][4][5] Its primary mechanism of action involves the disruption of accurate chromosome segregation during mitosis, leading to mitotic catastrophe and cell death.[3][6][7]
Preclinical studies have demonstrated that this compound sensitizes TNBC cells to various standard-of-care and targeted agents, including taxanes (paclitaxel), PARP inhibitors (olaparib), and radiotherapy.[3][4][5] This sensitization is often synergistic, meaning the combined effect of the drugs is greater than the sum of their individual effects.[3][4][5] Furthermore, recent research has uncovered a novel mechanism of action for BUB1 inhibition in TNBC, demonstrating its ability to induce ferroptosis, an iron-dependent form of programmed cell death.[4][6][8] This is characterized by an increase in the expression of ACSL4 and PTGS2, and a decrease in GPX4 and SLC7A11.[4][8]
The application of this compound in TNBC research primarily focuses on overcoming therapeutic resistance and enhancing the efficacy of existing treatments. Its ability to act through multiple mechanisms—disrupting mitosis and inducing ferroptosis—makes it a versatile tool for investigating novel therapeutic strategies against this challenging cancer subtype.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound, both as a single agent and in combination with other anti-cancer drugs, in various TNBC cell lines.
Table 1: Single-Agent Activity of this compound and Other Therapeutic Agents in TNBC Cell Lines
| Cell Line | Drug | IC50 Value | Reference |
| SUM159 | This compound | < 4 µM | [3] |
| MDA-MB-231 | This compound | < 4 µM | [3] |
| HCC1937 (BRCA mutant) | This compound | 3.56 µM | [3] |
| SUM159 | Olaparib | 19.3 µM | [3] |
| MDA-MB-231 | Olaparib | 28.3 µM | [3] |
| HCC1937 (BRCA mutant) | Olaparib | > 100 µM | [3] |
| SUM159 | Cisplatin | 1.63 µM | [3] |
| MDA-MB-231 | Cisplatin | 7.14 µM | [3] |
| SUM159 | Paclitaxel | < 10 nM | [3] |
| MDA-MB-231 | Paclitaxel | < 10 nM | [3] |
Table 2: Combination Effects of this compound with Other Agents in TNBC Cell Lines
| Cell Line | Combination | Effect | Combination Index (CI) | Reference |
| SUM159 | This compound + Olaparib | Synergistic | < 1 | [3] |
| MDA-MB-231 | This compound + Olaparib | Synergistic | < 1 | [3] |
| HCC1937 (BRCA mutant) | This compound + Olaparib | Synergistic | < 1 | [3] |
| SUM159 | This compound + Cisplatin | Synergistic | < 1 | [3] |
| MDA-MB-231 | This compound + Cisplatin | Synergistic | < 1 | [3] |
| SUM159 | This compound + Paclitaxel | Synergistic | < 1 | [3] |
| MDA-MB-231 | This compound + Paclitaxel | Synergistic | < 1 | [3] |
Table 3: In Vivo Tumor Growth Inhibition in TNBC Xenograft Models
| Xenograft Model | Treatment Combination | Outcome | Reference |
| Triple-Negative Breast Cancer | This compound + Paclitaxel | Strong delay in tumor outgrowth compared to single agents. | [3][4] |
| Triple-Negative Breast Cancer | This compound + Olaparib | Strong delay in tumor outgrowth compared to single agents. | [3][4] |
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of this compound in TNBC.
References
- 1. Ferroptosis: the emerging player in remodeling triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bayer.com [bayer.com]
- 3. The kinetochore protein Bub1 participates in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BUB1 BUB1 mitotic checkpoint serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Ferroptosis induction via targeting metabolic alterations in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing BAY-1816032 for the Investigation of Taxane Resistance in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxane-based chemotherapies, such as docetaxel and cabazitaxel, are standard-of-care treatments for metastatic castration-resistant prostate cancer (mCRPC). However, the development of taxane resistance is a major clinical challenge, leading to disease progression and limited therapeutic options. Recent research has identified the mitotic serine/threonine kinase BUB1 as a key player in taxane resistance, making it a promising therapeutic target.[1][2] BAY-1816032 is a potent and selective inhibitor of BUB1 kinase.[3] These application notes provide a comprehensive guide for utilizing this compound to study and potentially overcome taxane resistance in prostate cancer cell line models.
Mechanism of Action: Reversing Taxane Resistance
This compound functions by inhibiting the kinase activity of BUB1, a crucial component of the spindle assembly checkpoint (SAC).[1][3] In taxane-resistant prostate cancer cells, elevated levels of BUB1 have been observed.[2] One of the drivers of this increased BUB1 expression is the androgen receptor splice variant 7 (AR-V7), which is associated with resistance to both androgen receptor-targeted therapies and taxanes.[1][2]
The proposed mechanism for how this compound reverses taxane resistance involves the following steps:
-
Inhibition of BUB1 Kinase Activity: this compound directly inhibits the catalytic function of BUB1.[3]
-
Induction of Mitotic Delay and Apoptosis: By inhibiting BUB1, this compound, particularly in combination with taxanes, leads to a prolonged mitotic phase and an increase in apoptosis in taxane-resistant cells.[1]
-
Sensitization to Taxanes: This disruption of mitotic progression re-sensitizes the resistant prostate cancer cells to the cytotoxic effects of taxanes like docetaxel and cabazitaxel.[1]
Data Presentation: In Vitro Efficacy of this compound in Combination with Taxanes
The following tables summarize the quantitative data from studies investigating the effect of this compound in combination with taxanes on taxane-resistant prostate cancer cell lines.
Table 1: Combination Effect of this compound and Docetaxel on Cell Proliferation of Taxane-Sensitive (TxS) and -Resistant (TxR) 22Rv1 Prostate Cancer Cells. [1]
| Cell Line | Treatment | Concentration | % Inhibition of Cell Proliferation (Mean ± SD) |
| 22Rv1 TxS | Docetaxel | 10 nM | 50 ± 5 |
| This compound | 2 µM | 20 ± 3 | |
| Docetaxel + this compound | 10 nM + 2 µM | 75 ± 7 | |
| 22Rv1 TxR | Docetaxel | 10 nM | 10 ± 2 |
| This compound | 2 µM | 15 ± 4 | |
| Docetaxel + this compound | 10 nM + 2 µM | 60 ± 6 |
Table 2: Combination Effect of this compound and Cabazitaxel on Cell Proliferation of Cabazitaxel-Resistant (cabR) 22Rv1 Prostate Cancer Cells. [1]
| Cell Line | Treatment | Concentration | % Inhibition of Cell Proliferation (Mean ± SD) |
| 22Rv1 cabR | Cabazitaxel | 10 nM | 12 ± 3 |
| This compound | 2 µM | 18 ± 5 | |
| Cabazitaxel + this compound | 10 nM + 2 µM | 65 ± 8 |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy of this compound in taxane-resistant prostate cancer cells.
Protocol 1: Generation of Taxane-Resistant Prostate Cancer Cell Lines
This protocol describes a method for generating docetaxel-resistant prostate cancer cell lines.
Materials:
-
Parental prostate cancer cell lines (e.g., 22Rv1, DU145, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Docetaxel (stock solution in DMSO)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
DMSO (vehicle control)
Procedure:
-
Determine the IC50 of Docetaxel:
-
Plate parental cells in 96-well plates.
-
Treat cells with a range of docetaxel concentrations for 72 hours.
-
Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (see Protocol 2).
-
-
Initial Exposure:
-
Culture parental cells in flasks until they reach 70-80% confluency.
-
Treat the cells with docetaxel at the determined IC50 concentration for 72 hours.
-
Remove the drug-containing medium and replace it with fresh, drug-free medium.
-
-
Recovery and Dose Escalation:
-
Allow the cells to recover and repopulate the flask.
-
Once confluent, passage the cells and re-seed into new flasks.
-
Gradually increase the concentration of docetaxel in a stepwise manner (e.g., 1.5x to 2x increments) with each passage, allowing for recovery between treatments.
-
-
Maintenance of Resistant Cells:
-
Once cells are able to proliferate in a high concentration of docetaxel (e.g., 10-20 times the initial IC50), they can be considered resistant.
-
Maintain the resistant cell line in a medium containing a maintenance dose of docetaxel to preserve the resistant phenotype.
-
Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol details the measurement of cell viability following treatment with this compound and/or taxanes.
Materials:
-
Taxane-sensitive and -resistant prostate cancer cells
-
This compound (stock solution in DMSO)
-
Docetaxel or Cabazitaxel (stock solution in DMSO)
-
Complete cell culture medium
-
24-well plates
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Seeding:
-
Seed cells in 24-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with this compound, taxane, or the combination at the desired concentrations for 72 hours. Include a vehicle control (DMSO).
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
-
Staining and Counting:
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
-
Calculation:
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Normalize the results to the vehicle-treated control to determine the percentage of cell proliferation inhibition.
-
Protocol 3: Apoptosis Measurement using Caspase-Glo® 3/7 Assay
This protocol describes the quantification of apoptosis by measuring the activity of caspases 3 and 7.
Materials:
-
Taxane-sensitive and -resistant prostate cancer cells
-
This compound
-
Docetaxel or Cabazitaxel
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with the compounds of interest for 48-72 hours.
-
-
Assay Reagent Preparation:
-
Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Increased luminescence is indicative of increased caspase-3/7 activity and apoptosis.
-
Protocol 4: Anchorage-Independent Growth Assay (Soft Agar Assay)
This protocol assesses the effect of this compound and taxanes on the tumorigenic potential of cells by measuring their ability to grow in an anchorage-independent manner.
Materials:
-
Taxane-resistant prostate cancer cells
-
This compound
-
Docetaxel or Cabazitaxel
-
Agar
-
Complete cell culture medium
-
6-well plates
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer: Prepare a 0.6% agar solution in complete medium and pour it into the bottom of 6-well plates. Allow it to solidify.
-
Top Layer: Prepare a 0.3% agar solution in complete medium.
-
-
Cell Suspension:
-
Trypsinize and count the taxane-resistant cells.
-
Resuspend the cells in the 0.3% agar solution at a density of approximately 8,000 cells per well.
-
-
Treatment and Plating:
-
Add this compound, taxane, or the combination to the cell-agar suspension.
-
Carefully layer the cell-agar suspension on top of the solidified bottom agar layer.
-
-
Incubation and Colony Formation:
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.
-
Feed the cells twice a week by adding a small amount of complete medium containing the respective treatments on top of the agar.
-
-
Staining and Quantification:
-
After 2-3 weeks, stain the colonies with a solution of crystal violet.
-
Count the number of colonies in each well using a microscope.
-
Visualizations
Signaling Pathway
Caption: AR-V7/BUB1 signaling in taxane resistance.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for the Trypan Blue exclusion assay.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for the Caspase-Glo® 3/7 assay.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results in BAY-1816032 proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays using the BUB1 kinase inhibitor, BAY-1816032.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My IC50 value for this compound is higher/lower than expected.
Several factors can contribute to variability in IC50 values. Ensure the following are optimized and consistent between experiments:
-
Cell Seeding Density: The number of cells seeded per well is critical. A density that is too high can lead to confluence before the end of the experiment, while a density that is too low may result in poor signal-to-noise ratios. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[1]
-
Logarithmic Growth Phase: Ensure that cells are in the exponential (log) growth phase at the time of treatment.[2] Cells that are confluent or have entered a stationary phase will respond differently to the compound.
-
Compound Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[3]
-
Incubation Time: The duration of compound exposure can significantly impact the IC50 value. A 72 to 96-hour incubation is common for proliferation assays.[3][4]
Recommended Cell Seeding Densities for a 96-well plate format:
| Cell Line | Seeding Density (cells/well) | Notes |
| HeLa | 1,000 - 2,000 | Adherent, rapid growth. |
| SUM-149 | 2,000 - 4,000 | Adherent, moderate growth. |
| MDA-MB-436 | 3,000 - 5,000 | Adherent, slower growth. |
| NCI-H1299 | 1,500 - 3,000 | Adherent, moderate growth. |
| 22RV1 | 2,000 - 4,000 | Adherent, moderate growth. |
| H4 | 1,500 - 3,000 | Adherent, moderate growth. |
| MNNG/HOS | 2,000 | Adherent, osteosarcoma cell line.[4] |
| Saos2 | 2,000 | Adherent, osteosarcoma cell line.[4] |
| U2OS | 2,000 | Adherent, osteosarcoma cell line.[4] |
Q2: I'm observing high variability between replicate wells.
High variability can obscure the true effect of the compound. Here are common causes and solutions:
-
"Edge Effects": Wells on the periphery of the microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells.[5]
-
Inconsistent Cell Seeding: Ensure a homogeneous cell suspension before and during plating. Gently mix the cell suspension between pipetting to prevent settling. Using a multichannel pipette can help minimize timing differences between wells.[5]
-
Pipetting Errors: Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes.[5]
-
Compound Distribution: Ensure proper mixing of the compound in the well after addition. Avoid disturbing the cell monolayer.
Q3: My negative control (vehicle-treated) cells are showing low viability.
If your control cells are not healthy, the results of the assay will be unreliable. Consider the following:
-
DMSO Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line (typically ≤ 0.1%).
-
Cell Culture Conditions: Maintain optimal cell culture conditions, including temperature, CO2, and humidity. Regularly check for contamination, such as mycoplasma.[6]
-
Reagent Toxicity: Some viability reagents, like MTT, can be toxic to cells, especially with prolonged incubation.[7][8] Optimize the incubation time with the viability reagent.
Q4: I'm seeing unexpected results when combining this compound with other drugs.
This compound, as a BUB1 inhibitor, can have synergistic, additive, or antagonistic effects with other compounds.
-
Synergy/Additivity: It has been shown to be synergistic or additive with taxanes (paclitaxel, docetaxel), ATR inhibitors, and PARP inhibitors.[9][10]
-
Antagonism: The combination with cisplatin has been reported to be antagonistic. This is thought to be due to cisplatin inducing cell-cycle arrest in the S or G2 phase, which may counteract the mitotic-specific effects of BUB1 inhibition.[9]
Summary of Reported Drug Interactions with this compound:
| Combination Drug | Interaction | Cell Lines |
| Paclitaxel | Synergistic/Additive | HeLa, Triple-Negative Breast Cancer, Non-Small Cell Lung, Glioblastoma, Prostate Cancer.[9] |
| Docetaxel | Synergistic/Additive | HeLa, Triple-Negative Breast Cancer, Non-Small Cell Lung, Glioblastoma, Prostate Cancer.[9] |
| ATR Inhibitors | Synergistic/Additive | Various tumor cell lines.[9] |
| PARP Inhibitors (e.g., Olaparib) | Synergistic/Additive | Triple-Negative Breast Cancer.[9][11] |
| Cisplatin | Antagonistic | HeLa and other cancer cell lines.[9][11] |
Experimental Protocols
Protocol 1: Cell Seeding for Proliferation Assay (96-well plate)
-
Cell Culture: Culture cells in their recommended growth medium in a 37°C, 5% CO2 incubator. Ensure cells are sub-confluent and in the logarithmic growth phase before harvesting.
-
Harvesting: Wash cells with PBS and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium.
-
Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration. Assess cell viability (should be >95%).
-
Dilution: Dilute the cell suspension to the desired seeding concentration (refer to the table above) in complete growth medium.
-
Seeding: Add 100 µL of the cell suspension to the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.[5]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Protocol 2: this compound Treatment and Viability Assessment (CellTiter-Glo®)
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentration. Include a vehicle control (e.g., 0.2% DMSO).
-
Treatment: After the 24-hour cell attachment period, carefully remove the medium from the wells and add 100 µL of the appropriate compound dilutions.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 or 96 hours) at 37°C, 5% CO2.
-
Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the BUB1 kinase pathway.
Experimental Workflow
Caption: Standard workflow for a this compound cell proliferation assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of BUB1 suppresses tumorigenesis of osteosarcoma via blocking of PI3K/Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Is Your MTT Assay the Right Choice? [promega.jp]
- 8. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BUB1 Inhibition Sensitizes TNBC Cell Lines to Chemotherapy and Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BAY-1816032 Dosage for Synergistic Effects In Vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing BAY-1816032, a potent and selective BUB1 kinase inhibitor, in in vitro synergistic combination studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel and bioavailable inhibitor of the catalytic activity of the mitotic checkpoint protein Budding Uninhibited by Benzimidazoles 1 (BUB1).[1] BUB1 kinase is crucial for proper chromosome alignment and the spindle assembly checkpoint (SAC). By inhibiting BUB1, this compound disrupts these processes, leading to chromosome mis-segregation and mitotic catastrophe in cancer cells.[2][3]
Q2: With which classes of drugs does this compound show synergistic or additive effects?
A2: In vitro studies have demonstrated that this compound exhibits synergistic or additive anti-proliferative effects when combined with:
Q3: Is there any evidence of antagonistic drug interactions with this compound?
A3: Yes, the combination of this compound with cisplatin has been reported to be antagonistic. This is thought to be due to cisplatin's mechanism of action, which causes cell-cycle arrest in the S- or G2-phase, thereby preventing cells from entering mitosis where BUB1 inhibition is most effective.[2]
Q4: What is the recommended in vitro concentration range for this compound?
A4: For in vitro assays, a starting concentration of around 300 nM is recommended for this compound.[5] However, the optimal concentration will vary depending on the cell line and experimental conditions. As a single agent, this compound inhibits the proliferation of various cancer cell lines with a median IC50 of 1.4 µM.[3][6] For target engagement, abrogation of histone H2A-Thr120 phosphorylation in nocodazole-arrested HeLa cells was observed with an IC50 of 29 nM.[3][5]
Q5: How should I prepare and store this compound?
A5: this compound can be stored as a dry powder or as a 10 mM stock solution in DMSO at -20°C.[5] It is recommended to use DMSO stocks within 3-6 months and to limit freeze-thaw cycles to two.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency.2. Mix the plate gently by tapping after adding the drug solutions.3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead. |
| No synergistic effect observed with a known synergistic partner. | 1. Suboptimal dosage of one or both drugs.2. Incorrect timing of drug addition.3. Cell line is resistant to the combination. | 1. Perform a dose-response matrix experiment to test a wide range of concentrations for both drugs.2. Consider sequential vs. co-administration of the drugs based on their mechanisms of action.3. Verify the expression of relevant targets in your cell line (e.g., BUB1). |
| Difficulty in detecting phosphorylation of H2A at Thr-120. | 1. Low levels of mitotic cells in the population.2. Antibody not optimized for the detection method (e.g., Western blot, immunofluorescence).3. Insufficient drug incubation time. | 1. Synchronize cells in mitosis using an agent like nocodazole before treatment with this compound.2. Titrate the primary antibody and optimize blocking and incubation conditions.3. Perform a time-course experiment to determine the optimal incubation time for observing the effect. |
| Observed antagonism instead of synergy. | 1. As noted with cisplatin, the partner drug may induce cell cycle arrest at a stage where BUB1 inhibition is ineffective. | 1. Review the mechanism of action of the partner drug. Consider combinations with drugs that target different phases of the cell cycle or complementary pathways. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50/EC50/Kd | Reference(s) |
| Biochemical Assay (low ATP) | Human BUB1 | 6.5 nM | [5] |
| TR-FRET (10 µM ATP) | Human BUB1 | 6.1 ± 2.5 nM | [5] |
| SPR | Human BUB1 | 2.1 nM | [5] |
| ePCA binding competition | Human BUB1 | 1 ± 0.5 nM | [5] |
| Kinome Scan | Human BUB1 | 3.3 nM | [5] |
| Cellular Target Engagement (Abrogation of H2A-Thr120 phosphorylation) | Nocodazole-arrested HeLa cells | 29 ± 23 nM | [3][5] |
| Cell Proliferation Assay | Various tumor cell lines | Median IC50 of 1.4 µM | [3][6] |
Table 2: Synergistic/Additive Effects of this compound in Combination with Other Agents
| Combination Agent | Cell Lines | Effect | Reference(s) |
| Paclitaxel | HeLa, Triple-negative breast cancer, Non-small cell lung cancer, Glioblastoma, Prostate cancer | Synergistic or Additive | [2] |
| Docetaxel | HeLa, Triple-negative breast cancer, Non-small cell lung cancer, Glioblastoma, Prostate cancer | Synergistic or Additive | [2] |
| ATR Inhibitors | Various cancer cell lines | Synergistic or Additive | [2][4] |
| PARP Inhibitors (Olaparib) | Triple-negative breast cancer | Synergistic or Additive | [2][4] |
Detailed Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
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Cell Seeding: Plate cells in a 384-well plate at a density of 600-800 cells per well and incubate for 24 hours.[1]
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Drug Treatment: Treat cells with this compound and the combination drug as single agents and in a fixed-ratio combination matrix.
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Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).
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Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to induce cell lysis and stabilize the luminescent signal.
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Data Acquisition: Measure luminescence using a plate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Phospho-Histone H2A (Thr120) Assay (Western Blot)
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Cell Treatment: Seed cells and allow them to adhere. Synchronize cells in mitosis with nocodazole. Treat with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane and incubate with a primary antibody specific for phospho-H2A (Thr120). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensities and normalize to a loading control (e.g., total H2A or GAPDH).
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
Overcoming BAY-1816032 instability in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BUB1 kinase inhibitor, BAY-1816032. The information provided is intended to help overcome potential challenges related to its stability and ensure reliable and reproducible results in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial for maintaining the stability and activity of this compound. Recommendations are summarized in the table below.
Q2: I prepared a stock solution of this compound in DMSO several months ago. Is it still viable for my experiments?
A2: The stability of this compound in DMSO is time and temperature-dependent. It is recommended to test the activity of stock solutions that have been stored for longer than 3-6 months or have undergone multiple freeze-thaw cycles. For long-term storage, it is best to prepare single-use aliquots to maintain the compound's integrity.
Q3: My long-term cell culture experiment with this compound is showing inconsistent results. Could this be due to compound instability?
A3: Yes, inconsistent results in long-term experiments can be a sign of compound degradation in the cell culture medium. The complex composition of cell culture media, including pH, serum components, and enzymatic activity, can affect the stability of small molecules over time. It is advisable to replenish the media with freshly diluted this compound at regular intervals during long-term culture.
Q4: What is the optimal solvent for preparing this compound for in vitro studies?
A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments.[1] Ensure the use of high-purity, anhydrous DMSO to minimize degradation.
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: this compound is a highly selective BUB1 kinase inhibitor. However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
This guide addresses common issues encountered during long-term cell culture experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no inhibitory effect observed over time | Compound degradation in cell culture medium. | 1. Replenish the cell culture medium with freshly prepared this compound every 24-48 hours. 2. Minimize the exposure of the compound to light and elevated temperatures during handling. 3. Perform a time-course experiment to assess the stability of this compound in your specific cell culture conditions. |
| High variability between experimental replicates | Inconsistent compound concentration due to improper storage or handling of stock solutions. | 1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. Ensure complete dissolution of the compound in DMSO before further dilution in cell culture medium. 3. Use a fresh aliquot of the stock solution for each experiment. |
| Unexpected cellular morphology or toxicity | Off-target effects or compound precipitation at high concentrations. | 1. Perform a dose-response curve to identify the optimal, non-toxic concentration for your cell line. 2. Visually inspect the culture medium for any signs of compound precipitation after dilution. 3. Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.5%). |
| Inconsistent IC50 values across experiments | Variation in experimental parameters. | 1. Standardize cell seeding density and growth phase at the time of treatment. 2. Maintain consistent incubation times and conditions (temperature, CO2 levels). 3. Use a positive control (e.g., another known BUB1 inhibitor) to validate assay performance. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Source |
| Powder | - | -20°C | Up to 3 years | [2] |
| Stock Solution | DMSO | -80°C | Up to 2 years | [2] |
| Stock Solution | DMSO | -20°C | Up to 1 year | [2] |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Source |
| BUB1 Kinase IC50 | 6.1 nM | |
| Cellular H2A-pThr120 IC50 (HeLa cells) | 29 nM | [2] |
| Median Antiproliferative IC50 (various tumor cell lines) | 1.4 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile, DNase/RNase-free microcentrifuge tubes
-
-
Procedure:
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Allow the this compound powder to equilibrate to room temperature before opening the vial.
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Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.5345 mg of this compound (MW: 534.51 g/mol ) in 100 µL of DMSO.
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Vortex the solution until the compound is completely dissolved. Gentle warming may be required.
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Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
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Protocol 2: Long-Term Cell Culture Treatment with this compound
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Materials:
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Cultured cells in appropriate growth medium
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This compound stock solution (10 mM in DMSO)
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Fresh, pre-warmed cell culture medium
-
-
Procedure:
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Seed cells at the desired density in culture plates and allow them to adhere overnight.
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On the day of treatment, thaw a single-use aliquot of the this compound stock solution at room temperature.
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Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration does not exceed a non-toxic level (e.g., 0.1%).
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Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound.
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For long-term experiments (e.g., > 48 hours), repeat step 4 every 24-48 hours by replacing the medium with freshly prepared this compound-containing medium.
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Include a vehicle control (medium with the same concentration of DMSO as the treatment groups) in all experiments.
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Visualizations
Caption: BUB1 Kinase Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
Best practices for storing and handling BAY-1816032
This technical support center provides best practices for the storage and handling of BAY-1816032, a potent and selective BUB1 kinase inhibitor. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store this compound?
A: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, the powdered form of this compound should be kept at -20°C, where it is stable for at least three years.[1] Once reconstituted in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[2][3]
Q2: What is the recommended solvent for reconstituting this compound?
A: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO).[4][5] It is soluble up to 50 mM in DMSO.[4][5] For in vivo applications, a co-solvent mixture is typically required.
Q3: My this compound has precipitated out of the aqueous solution. What should I do?
A: Precipitation can occur when organic stock solutions are diluted into aqueous media. To avoid this, it is recommended to first dilute the DMSO stock solution in a stepwise manner before adding it to your final buffer or cell culture medium.[6] Pre-warming both the stock solution and the aqueous medium to 37°C before dilution can also help prevent precipitation. If precipitation does occur, gentle warming and sonication may help to redissolve the compound.[6]
Q4: I am not observing the expected biological effect in my cell-based assay. What could be the issue?
A: Several factors could contribute to a lack of effect. First, verify the final concentration of this compound in your assay. Ensure that the compound has been properly dissolved and diluted. It is also important to consider the cell type and the specific endpoint being measured, as the IC50 can vary between cell lines.[2][3][7] Finally, confirm the viability of your cells and the proper functioning of your assay reagents. For cell viability assays, it is recommended to include positive and negative controls to validate the experimental setup.
Q5: Can I use this compound in animal studies?
A: Yes, this compound is orally bioavailable and has been used in in vivo xenograft models.[4][7] For oral administration, a common formulation involves a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Storage and Stability
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | ≥ 3 years | [1] |
| In Solvent | -80°C | 2 years | [2][3] |
| In Solvent | -20°C | 1 year | [2][3] |
Table 2: Solubility
| Solvent | Maximum Concentration | Citations |
| DMSO | 50 mM | [4][5] |
| DMF | 14 mg/mL | |
| Ethanol | Slightly Soluble | |
| PBS (pH 7.2) | 0.20 mg/mL |
Experimental Protocols
1. Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is a common method for assessing the effect of this compound on cell proliferation.
Materials:
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This compound stock solution (in DMSO)
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CellTiter-Glo® Reagent
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Opaque-walled multiwell plates (96-well or 384-well)
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Cells in culture medium
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Luminometer
Procedure:
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Seed cells in an opaque-walled multiwell plate at a density of 600-800 cells per well and incubate for 24 hours.[9]
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Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution.
-
Add the desired concentrations of this compound to the wells. Include vehicle control wells (medium with DMSO only).
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Incubate the plate for the desired treatment period (e.g., 96 hours).[9]
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Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
2. In Vivo Xenograft Model with Paclitaxel Combination
This protocol provides a general framework for an in vivo xenograft study. Specific parameters such as cell line, mouse strain, and dosing schedule may need to be optimized.
Materials:
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This compound formulation for oral gavage
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Paclitaxel formulation for injection
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Tumor cells (e.g., triple-negative breast cancer cell line)
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Immunocompromised mice (e.g., nude mice)
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Calipers for tumor measurement
Procedure:
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Inject tumor cells subcutaneously into the flank of the mice.
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Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
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Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, combination of this compound and paclitaxel).
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Administer this compound orally at the desired dose and schedule.
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Administer paclitaxel via intravenous or intraperitoneal injection at the desired dose and schedule.[10][11]
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Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
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Monitor the body weight and overall health of the mice throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
Visualizations
Caption: BUB1 Signaling Pathway in the Spindle Assembly Checkpoint.
Caption: General Experimental Workflow for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com [promega.com]
- 5. BAY 1816032 | Checkpoint Control Kinases | Tocris Bioscience [tocris.com]
- 6. This compound | BUB1 Inhibitor | TargetMol [targetmol.com]
- 7. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes in BAY-1816032 treated cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BAY-1816032, a potent and selective BUB1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable, ATP-competitive inhibitor of the serine/threonine kinase BUB1 (Budding Uninhibited by Benzimidazoles 1).[1] It specifically targets the catalytic activity of BUB1, which is crucial for proper chromosome cohesion and the correction of attachment errors during mitosis.[1][2] Inhibition of BUB1 kinase activity leads to defects in chromosome segregation, resulting in mitotic delay and, ultimately, can induce tumor cell death.[3][4]
Q2: I am not observing the expected level of mitotic arrest or cell death in my experiments. What are some potential reasons?
Several factors could contribute to a weaker-than-expected phenotype:
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Cell Line Specificity: The anti-proliferative effect of this compound as a single agent can vary significantly between different tumor cell lines, with reported IC50 values for proliferation inhibition ranging from 0.5 to 5.8 µM. It is crucial to determine the optimal concentration for your specific cell line.
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Compound Stability and Handling: Ensure that the compound has been stored correctly at -10 to -25°C and properly dissolved. This compound is soluble in DMSO.
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Experimental Timing: The effects of BUB1 inhibition are most prominent during mitosis. Ensure that your experimental time points are optimized to capture cells entering and progressing through mitosis after treatment.
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Synergistic Partners: this compound has shown significant synergistic or additive effects when combined with other agents, particularly taxanes (paclitaxel, docetaxel), ATR inhibitors, and PARP inhibitors.[2][5][6] The single-agent activity might be modest in some cell lines.
Q3: We are observing unexpected cellular phenotypes, such as changes in cell adhesion or morphology, that are not characteristic of mitotic arrest. What could be the cause?
While this compound is highly selective for BUB1, some minor off-target activities have been reported at higher concentrations.[7] These could potentially contribute to unexpected phenotypes.
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Known Off-Target Interactions: At a concentration of 10 µM, this compound has shown some interaction with the human Adenosine transporter (IC50 = 0.37 µM) and slight interactions with COX-1, PDE4, Adenosine A2A, and GABAA.[7] If you are using high concentrations of this compound, consider the possibility of these off-target effects influencing your results.
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Cellular Context: The cellular background of your chosen cell line could lead to unique responses to BUB1 inhibition that are not universally observed.
Q4: We are co-administering this compound with another therapeutic agent but are not seeing the expected synergistic effect. Why might this be?
The nature of the combination agent is critical. While this compound shows synergy with agents that induce mitotic stress or target DNA damage repair pathways, it can be antagonistic with others.
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Antagonism with Cisplatin: Combination studies have shown that this compound is antagonistic with cisplatin.[5] This is likely because cisplatin induces cell cycle arrest in the S or G2 phase, preventing cells from entering mitosis where BUB1 inhibition is most effective.[5]
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Mechanism of the Combination Agent: Carefully consider the mechanism of action of the co-administered drug. Agents that do not drive cells into mitosis are less likely to have a synergistic effect with this compound.
Troubleshooting Guides
Issue 1: Sub-optimal Anti-proliferative Effect
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Incorrect Dosing | Perform a dose-response curve to determine the IC50 for your specific cell line. | Cell Viability Assay: Seed cells in a 96-well plate. After 24 hours, treat with a serial dilution of this compound for 48-72 hours. Measure cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo®. |
| Cell Line Resistance | Consider using this compound in combination with a synergistic agent like paclitaxel. | Combination Index (CI) Assay: Treat cells with this compound and the combination agent at various concentrations, both alone and in combination. Calculate the CI using the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic. |
| Compound Degradation | Use a fresh stock of this compound and verify its purity. | LC-MS Analysis: Analyze the compound stock to confirm its identity and purity. |
Issue 2: Unexpected Phenotypes Observed
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Off-Target Effects | Lower the concentration of this compound to a range where it is more selective for BUB1. | Western Blot for Off-Target Markers: If you suspect a specific off-target pathway is being affected (e.g., adenosine signaling), perform a western blot to analyze key proteins in that pathway. |
| Cellular Stress Response | Investigate markers of cellular stress to understand the unexpected response. | Immunofluorescence: Stain for markers of cellular stress, such as γH2AX (DNA damage) or CHOP (ER stress), to determine if the observed phenotypes are linked to a general stress response. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Process | IC50 | Cell Line/System |
| BUB1 Kinase (recombinant human) | 6.1 nM | Biochemical Assay |
| BUB1 Kinase (recombinant human) | 7 nM | Biochemical Assay[3] |
| Nocodazole-induced H2A-pThr120 | 29 nM | HeLa cells[3] |
| Tumor Cell Proliferation (median) | 1.4 µM | Panel of various tumor cell lines[3] |
Table 2: Known Off-Target Interactions of this compound at 10 µM
| Target | Effect |
| Human Adenosine transporter | Binding (IC50 = 0.37 µM)[7] |
| COX-1 | Slight interaction[7] |
| PDE4 | Slight interaction[7] |
| Adenosine A2A | Slight interaction[7] |
| GABAA | Slight interaction[7] |
Visualizations
Caption: Simplified signaling pathway of BUB1 kinase during mitosis and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. bayer.com [bayer.com]
How to control for BAY-1816032's effect on mitotic timing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BUB1 kinase inhibitor, BAY-1816032. The information provided addresses specific issues that may be encountered during experiments focused on mitotic timing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the cell cycle?
This compound is a potent and highly selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase BUB1 (Budding Uninhibited by Benzimidazoles 1). BUB1 is a crucial component of the spindle assembly checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] The primary effect of this compound on the cell cycle is the induction of a "mitotic delay," which is a prolongation of the mitotic phase.[1][2][3] This occurs because inhibiting BUB1's kinase activity interferes with proper chromosome alignment and the correct positioning of the chromosomal passenger complex (CPC), which is necessary for resolving spindle attachment errors.[1][2]
Q2: What is the reported extent of the mitotic delay caused by this compound?
The duration of the mitotic delay induced by this compound can vary depending on the cell line and experimental conditions. As a single agent, this compound has been shown to double the median time spent in mitosis.[4] When used in combination with taxanes like paclitaxel, which also disrupt microtubule dynamics, the mitotic delay is significantly prolonged, with the time in mitosis extended by a factor of 3 to as much as 150 minutes.[4]
Q3: How can I experimentally control for the mitotic delay induced by this compound?
Controlling for the mitotic delay is essential to distinguish between the direct effects of BUB1 inhibition and the secondary consequences of a prolonged mitosis. Here are several experimental strategies:
-
Titration of this compound Concentration: Use the lowest effective concentration of this compound that inhibits BUB1 kinase activity without causing overwhelming mitotic arrest. This can help to minimize off-target effects and the severity of the mitotic delay, allowing for the study of more subtle phenotypes.
-
Comparison with other Mitotic Inhibitors: Compare the phenotype induced by this compound with that of other drugs that cause mitotic delay through different mechanisms (e.g., taxanes, nocodazole, or MPS1 inhibitors). This can help to dissect the specific consequences of BUB1 inhibition versus a general prolonged mitosis.
-
Analysis of Downstream Effectors: Investigate the phosphorylation status and localization of known BUB1 downstream targets, such as histone H2A at threonine 120 (H2ApT120) and Sgo1.[6][7] Demonstrating that this compound specifically alters these downstream events provides evidence for on-target activity.
Q4: What are the potential downstream consequences of the mitotic delay caused by this compound that I should be aware of?
A prolonged mitotic arrest can lead to several distinct cell fates, which are important to distinguish from the primary effect of BUB1 inhibition:
-
Mitotic Slippage: After a prolonged delay, cells may exit mitosis without proper chromosome segregation, a process known as mitotic slippage. This results in tetraploid G1 cells.[8]
-
Apoptosis: Cells arrested in mitosis for an extended period can undergo apoptosis (programmed cell death).[9]
-
Senescence: In some normal human fibroblast cell lines, the suppression of BUB1 has been shown to induce a p53-dependent premature senescence.[10]
It is crucial to design experiments that can differentiate between these outcomes. For example, live-cell imaging can track the fate of individual cells after treatment with this compound.
Troubleshooting Guides
Problem 1: Difficulty in quantifying the mitotic delay accurately.
| Possible Cause | Troubleshooting Step |
| Asynchronous cell population leading to high variability. | Synchronize the cell population before adding this compound. Common methods include double thymidine block for G1/S arrest or nocodazole block for G2/M arrest. This will ensure a more uniform entry into mitosis. |
| Inconsistent identification of mitotic entry and exit. | Use clear morphological markers for the start and end of mitosis. For live-cell imaging, nuclear envelope breakdown (NEBD) is a reliable marker for mitotic entry, and anaphase onset or chromosome decondensation for mitotic exit. Fluorescent reporters for chromatin (e.g., H2B-GFP) can greatly improve the accuracy of these measurements. |
| Cell death or detachment during long-term imaging. | Optimize imaging conditions to minimize phototoxicity. Use the lowest possible laser power and exposure times. Ensure the environmental chamber on the microscope maintains optimal temperature, CO2, and humidity. Consider using a lower magnification to reduce light exposure and increase the number of cells that can be tracked. |
Problem 2: Observing a high level of cell death instead of a clear mitotic delay.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response curve to determine the optimal concentration that induces a measurable mitotic delay without causing widespread apoptosis. |
| The cell line is particularly sensitive to mitotic arrest. | Use a cell line known to be more resistant to apoptosis following mitotic arrest. Alternatively, co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block apoptosis and specifically study the mitotic delay. However, be aware that this will alter the natural cell fate. |
| The observed "death" is actually mitotic slippage followed by post-mitotic death. | Use live-cell imaging to track individual cells. This will allow you to distinguish between death during mitosis and death after exiting mitosis. The FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) system can be used to monitor cell cycle progression after mitotic slippage. |
Problem 3: Difficulty in interpreting immunofluorescence data for mitotic markers.
| Possible Cause | Troubleshooting Step |
| Antibody not working optimally in fixed cells. | Optimize the fixation and permeabilization protocol. Some epitopes are sensitive to certain fixatives. Test different fixation methods (e.g., methanol vs. paraformaldehyde). |
| High background staining. | Ensure adequate blocking steps and use an appropriate antibody diluent. Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Difficulty in distinguishing different mitotic stages. | Use multiple markers to clearly define mitotic stages. For example, co-stain for phosphorylated histone H3 (a marker for condensed chromosomes) and α-tubulin (to visualize the spindle). DAPI or Hoechst staining is essential for visualizing chromosome morphology. |
Data Presentation
Table 1: Quantitative Effects of this compound on Mitotic Timing
| Treatment | Cell Line | Parameter Measured | Observed Effect | Reference |
| This compound (1 µM) | HeLa | Median Time in Mitosis | Doubled compared to control | [4] |
| This compound (1 µM) + Paclitaxel (3 nmol/L) | HeLa | Median Time in Mitosis | Extended by a factor of 3 (to 150 minutes) compared to control | [4] |
| BAY-320 (a similar BUB1 inhibitor) (10 µM) | DLD-1 | Time in Mitosis | Significantly increased compared to control | [11] |
Experimental Protocols
Protocol 1: Live-Cell Imaging to Measure Mitotic Timing
This protocol describes how to use time-lapse fluorescence microscopy to quantify the duration of mitosis in cells treated with this compound.
Materials:
-
Cells stably expressing a fluorescent chromatin marker (e.g., H2B-GFP or H2B-mCherry).
-
Glass-bottom imaging dishes or plates.
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).
-
This compound stock solution.
-
Appropriate cell culture medium.
Procedure:
-
Seed cells expressing the fluorescent chromatin marker onto glass-bottom dishes at a density that will be 50-70% confluent at the time of imaging.
-
Allow cells to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Place the imaging dish on the microscope stage within the pre-warmed and equilibrated environmental chamber.
-
Set up the time-lapse imaging parameters. Acquire images every 5-15 minutes for 24-48 hours. Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Analyze the time-lapse movies. For each cell that enters mitosis, record the time of nuclear envelope breakdown (NEBD) and the time of anaphase onset. The duration of mitosis is the time difference between these two events.
-
Quantify the average mitotic duration for each treatment condition and perform statistical analysis.
Protocol 2: Immunofluorescence Staining for Mitotic Markers
This protocol describes how to fix and stain cells to visualize key mitotic proteins and structures.
Materials:
-
Cells grown on coverslips.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Tween-20).
-
Primary antibodies (e.g., anti-phospho-histone H3, anti-α-tubulin).
-
Fluorophore-conjugated secondary antibodies.
-
DAPI or Hoechst stain.
-
Mounting medium.
Procedure:
-
Seed cells on coverslips and treat with this compound as required.
-
Wash the cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if using paraformaldehyde fixation).
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the slides using a fluorescence or confocal microscope.
Mandatory Visualizations
Caption: BUB1 Signaling Pathway in the Spindle Assembly Checkpoint.
Caption: Experimental Workflow for Analyzing Mitotic Timing.
Caption: Troubleshooting Logic for Mitotic Timing Experiments.
References
- 1. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bub1 regulates chromosome segregation in a kinetochore-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bub1 kinase activity drives error correction and mitotic checkpoint control but not tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Inhibition of the serine/threonine kinase BUB1 reverses taxane resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of BAY-1816032
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BUB1 kinase inhibitor, BAY-1816032. Our aim is to help you address potential issues, including batch-to-batch variability, to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally bioavailable small molecule inhibitor of the mitotic checkpoint serine/threonine-protein kinase BUB1.[1][2][3] BUB1 is a critical component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during cell division.[4][5][6] By inhibiting the kinase activity of BUB1, this compound disrupts the SAC, leading to chromosomal mis-segregation and subsequent cell death in rapidly dividing cancer cells.[3]
Q2: What are the common causes of batch-to-batch variability with small molecule inhibitors like this compound?
A2: Batch-to-batch variability of a small molecule inhibitor can arise from several factors during its synthesis and handling. These can include:
-
Purity and Impurity Profile: Differences in the purity of the starting materials and the presence of various levels of impurities in the final compound can alter its biological activity.[7][8]
-
Polymorphism: The crystalline form of the compound can affect its solubility and bioavailability.
-
Residual Solvents: The presence of residual solvents from the manufacturing process can impact the compound's stability and activity.[8]
-
Storage and Handling: Improper storage conditions (e.g., temperature, light exposure) and repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.[6][9]
Q3: How should I properly store and handle this compound to minimize variability?
A3: To ensure the stability and consistency of this compound, adhere to the following storage recommendations:
-
Powder: Store the solid compound at -20°C.[1]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term use.[6] A fresh stock solution should be prepared regularly.
Q4: I am observing inconsistent IC50 values in my cell-based assays. What could be the cause?
A4: Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors beyond compound variability:
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and serum concentration in the culture medium can all impact the apparent potency of the inhibitor.[10][11]
-
Assay Protocol: Inconsistencies in incubation times, reagent concentrations, and the type of viability assay used (e.g., MTT, MTS, CellTiter-Glo) can lead to different IC50 values.[12][13]
-
Compound Solubility: Poor solubility of the compound in the assay medium can lead to precipitation and a lower effective concentration. Always visually inspect for precipitates.
Troubleshooting Guides
Problem 1: Observed biological activity of this compound is lower than expected.
This troubleshooting guide will help you identify potential reasons for lower-than-expected potency of this compound in your experiments.
Caption: Troubleshooting workflow for lower than expected this compound activity.
Problem 2: High variability between replicate experiments.
Use this guide to troubleshoot and improve the reproducibility of your experiments with this compound.
Caption: Troubleshooting workflow for high experimental variability.
Data Presentation
Table 1: Representative Quality Control Parameters for this compound
This table outlines typical quality control specifications for a batch of this compound. Always refer to the Certificate of Analysis provided by your supplier for batch-specific data.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥98% | HPLC |
| Identity | Conforms to structure | ¹H-NMR, Mass Spec |
| Solubility | Soluble in DMSO (e.g., >10 mg/mL) | Visual Inspection |
| Residual Solvents | Meets ICH guidelines | GC-HS |
| Water Content | ≤0.5% | Karl Fischer Titration |
Table 2: Reported In Vitro Activity of this compound
This table summarizes the reported in vitro potency of this compound from various sources. Note that IC50 values can vary depending on the specific assay conditions.
| Target/Assay | IC50 / EC50 | Cell Line / System | Reference |
| BUB1 Kinase Activity | 6.1 nM | Recombinant Human BUB1 | [14] |
| BUB1 Kinase Activity | 7 nM | Recombinant BUB1 | [2] |
| Phospho-H2A (Thr120) Inhibition | 29 nM | Nocodazole-arrested HeLa cells | [2] |
| Cell Proliferation (Median) | 1.4 µM | Panel of tumor cell lines | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general procedure for determining the IC50 of this compound in a cancer cell line using an MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the average absorbance of the no-cell control from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit a non-linear regression curve to determine the IC50 value.[15][16]
-
Caption: Experimental workflow for a typical cell viability assay.
Protocol 2: In Vitro Kinase Assay
This protocol describes a general method to assess the inhibitory activity of this compound on recombinant BUB1 kinase.
Materials:
-
Recombinant human BUB1 kinase
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 1 mM DTT)
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific BUB1 peptide substrate)
-
ATP
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in kinase buffer with a constant percentage of DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the recombinant BUB1 kinase and the substrate to the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for BUB1 if known, or at a standard concentration (e.g., 10 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like the ADP-Glo™ kit, following the manufacturer's instructions.
-
-
Data Analysis:
Mandatory Visualization
BUB1 Signaling Pathway
The diagram below illustrates the central role of BUB1 in the spindle assembly checkpoint and its inhibition by this compound.
Caption: Simplified BUB1 signaling pathway and the inhibitory action of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. BUB1 - Wikipedia [en.wikipedia.org]
- 6. eubopen.org [eubopen.org]
- 7. youtube.com [youtube.com]
- 8. Quality control of small molecules - Kymos [kymos.com]
- 9. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WikiGenes - BUB1 - BUB1 mitotic checkpoint serine/threonine... [wikigenes.org]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. In vitro kinase assay [protocols.io]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of BAY-1816032 and Other BUB1 Kinase Inhibitors in Oncology Research
This guide provides a detailed comparison of the BUB1 kinase inhibitor BAY-1816032 with other notable inhibitors, focusing on their efficacy and preclinical profiles. The content is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data.
Introduction to BUB1 as a Therapeutic Target
Budding uninhibited by benzimidazoles 1 (BUB1) is a conserved serine/threonine kinase that plays a pivotal role in the mitotic spindle assembly checkpoint (SAC), a critical cellular process that ensures the accurate segregation of chromosomes during cell division.[1][2][3] Elevated expression of BUB1 is observed in a variety of human cancers and is often associated with a poor prognosis, making it an attractive target for anticancer therapies.[4][5] BUB1's functions include the recruitment of other checkpoint proteins to the kinetochore and the phosphorylation of histone H2A, which is essential for the proper localization of the chromosomal passenger complex.[1][3] The development of small molecule inhibitors against BUB1 kinase activity is a promising strategy to induce mitotic errors in cancer cells, leading to their death, and to potentially enhance the efficacy of other anticancer agents.
This compound: A Potent and Selective BUB1 Inhibitor
This compound is a novel, orally bioavailable small molecule inhibitor of BUB1 kinase.[6][7] It has demonstrated high potency and selectivity, with an IC50 of 6.1 nM for the recombinant catalytic domain of human BUB1.[6] Mechanistically, this compound inhibits the catalytic activity of BUB1, leading to abrogated phosphorylation of its key substrate, histone H2A at threonine 120 (H2A-pT120), with a cellular IC50 of 29 nM in HeLa cells.[8] Preclinical studies have shown that this compound exhibits a long target residence time and can induce chromosome mis-segregation, particularly when combined with low concentrations of taxanes like paclitaxel.[7][9]
Comparative Efficacy of BUB1 Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other known BUB1 inhibitors.
| Inhibitor | BUB1 Kinase IC50 (in vitro) | Cellular H2A-pT120 IC50 | Reference |
| This compound | 6.1 nM[6], 7 nM[8] | 29 nM (HeLa) | [6][8] |
| BAY-320 | ~680 nM | Not explicitly stated, but effective in cells | [10][11] |
| BAY-524 | ~450 nM | Not explicitly stated, but effective in cells | [11] |
| 2OH-BNPP1 | ~600 nM | Ineffective in cells at concentrations tested | [10][12] |
As a single agent, this compound inhibits the proliferation of various tumor cell lines with a median IC50 of 1.4 μM.[8] More significantly, it demonstrates synergistic or additive effects when combined with taxanes (paclitaxel, docetaxel), PARP inhibitors (olaparib), and ATR inhibitors.[7][9] In contrast, a study reported that the combination of this compound with cisplatin was antagonistic.[7] However, another study showed synergistic effects with cisplatin, suggesting the outcome may be dependent on the specific experimental conditions.[4]
BUB1 Signaling Pathway in Mitosis
The diagram below illustrates the central role of BUB1 in the spindle assembly checkpoint signaling cascade.
Caption: BUB1's role in the spindle assembly checkpoint and its inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of BUB1 inhibitors.
In Vitro BUB1 Kinase Assay
This assay quantifies the enzymatic activity of BUB1 and the potency of inhibitors.
-
Reagents: Recombinant human BUB1 catalytic domain, histone H2A as a substrate, ATP (often at both low and high concentrations to assess ATP-competitive binding), and the inhibitor compound at various concentrations.
-
Procedure:
-
The inhibitor is pre-incubated with the BUB1 enzyme in an assay buffer.
-
The enzymatic reaction is initiated by adding the substrate (histone H2A) and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the level of phosphorylated H2A is quantified.
-
-
Detection: Quantification can be performed using methods such as radioactive assays (detecting incorporation of ³²P from γ-³²P-ATP), TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), or immunoblotting with an antibody specific for phosphorylated H2A (Thr-120).[11][13]
-
Data Analysis: The results are plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is determined from the dose-response curve.
Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Culture: Tumor cell lines (e.g., HeLa, SUM-149, MDA-MB-436) are seeded in 96- or 384-well plates at a specific density.[6]
-
Treatment: After allowing the cells to adhere (typically 24 hours), they are treated with the BUB1 inhibitor at a range of concentrations, either as a single agent or in combination with another drug.
-
Incubation: The cells are incubated for a set period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using assays such as AlamarBlue, CellTiter-Glo, or by sulforhodamine B (SRB) staining. These methods measure metabolic activity or total protein content, which correlates with the number of viable cells.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is calculated from the dose-response curves.
In Vivo Xenograft Studies
These studies evaluate the antitumor activity of the inhibitor in a living organism.
-
Animal Model: Human tumor cells (e.g., from triple-negative breast cancer lines) are implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, the mice are randomized into treatment groups: vehicle control, BUB1 inhibitor alone, another anticancer agent (e.g., paclitaxel or olaparib) alone, and the combination of the BUB1 inhibitor and the other agent.[7][9]
-
Dosing: this compound is administered orally. The dose and schedule are determined from prior pharmacokinetic studies.[8]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The antitumor efficacy is assessed by comparing the tumor growth inhibition between the different treatment groups.
Experimental Workflow for BUB1 Inhibitor Evaluation
The following diagram outlines a typical preclinical workflow for the discovery and characterization of a BUB1 inhibitor.
Caption: A streamlined workflow for the preclinical evaluation of novel BUB1 inhibitors.
In Vivo Performance of this compound
In xenograft models of triple-negative breast cancer, this compound as a single agent showed marginal effects on tumor growth.[8] However, when combined with paclitaxel or the PARP inhibitor olaparib, it led to a strong and statistically significant reduction in tumor size compared to the respective monotherapies.[7][9] These combinations were also well-tolerated, indicating a favorable therapeutic window.[7] This sensitization of tumor cells to other agents is a key feature of this compound's preclinical profile and supports its development in combination therapies.[7][9]
Conclusion
This compound stands out as a highly potent and selective BUB1 kinase inhibitor with excellent oral bioavailability.[6][7] Its efficacy, particularly in sensitizing cancer cells to taxanes and PARP inhibitors, has been robustly demonstrated in preclinical models.[7][9][14] Compared to other research compounds like BAY-320 and 2OH-BNPP1, this compound shows superior potency and a more developed preclinical profile, including in vivo data. The data strongly support the continued investigation of this compound in clinical settings, especially in combination with standard-of-care chemotherapies and targeted agents for the treatment of cancers with high mitotic activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. BUB1 BUB1 mitotic checkpoint serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. BUB1 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of BUB1 kinase inhibitors for the treatment of cancer - Leiden University [universiteitleiden.nl]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. semanticscholar.org [semanticscholar.org]
BAY-1816032 Versus siRNA Knockdown of BUB1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key methodologies for inhibiting the serine/threonine kinase BUB1: the small molecule inhibitor BAY-1816032 and siRNA-mediated gene knockdown. This analysis is supported by experimental data from a study on osteosarcoma, offering insights into the efficacy of both approaches in cancer research.
At a Glance: Small Molecule Inhibition vs. Gene Silencing
| Feature | This compound (Small Molecule Inhibitor) | BUB1 siRNA (Gene Knockdown) |
| Mechanism of Action | Directly inhibits the kinase activity of the BUB1 protein. | Prevents the translation of BUB1 mRNA into protein, reducing overall BUB1 protein levels. |
| Specificity | Highly selective for BUB1 kinase.[1][2][3] | Specific to the BUB1 mRNA sequence. |
| Mode of Delivery | Administered as a chemical compound. | Delivered into cells via transfection reagents. |
| Duration of Effect | Reversible and dependent on compound concentration and half-life. | Can be transient or stable depending on the siRNA delivery method. |
| Off-Target Effects | Potential for off-target kinase inhibition. | Potential for off-target gene silencing. |
Performance Comparison in Osteosarcoma Models
The following data is summarized from a study investigating the effects of BUB1 inhibition in Saos2 and U2OS osteosarcoma cell lines. The study utilized both the specific BUB1 kinase inhibitor this compound and lentivirus-mediated shRNA for BUB1 knockdown.[4][5]
Cell Viability
Both this compound and BUB1 knockdown significantly reduced the viability of osteosarcoma cells.
| Treatment | Cell Line | Effect on Cell Viability |
| This compound | Saos2 | IC50 = 3.80 µM |
| U2OS | IC50 = 2.54 µM | |
| shRNA-BUB1 | Saos2 | Markedly decreased cell viability |
| U2OS | Markedly decreased cell viability |
Cell Migration
Inhibition of BUB1 through both methods resulted in a significant decrease in the migratory capacity of osteosarcoma cells, as measured by a wound-healing assay.
| Treatment | Cell Line | Effect on Wound Healing |
| This compound | Saos2 | Dose-dependent decrease in relative scratch area |
| U2OS | Dose-dependent decrease in relative scratch area | |
| shRNA-BUB1 | Saos2 | Significantly decreased wound healing |
| U2OS | Significantly decreased wound healing |
Cell Invasion
The invasive potential of osteosarcoma cells was markedly suppressed by both this compound and BUB1 knockdown in a transwell invasion assay.
| Treatment | Cell Line | Effect on Cell Invasion |
| This compound | Saos2 | Dose-dependent reduction in invading cells |
| U2OS | Dose-dependent reduction in invading cells | |
| shRNA-BUB1 | Saos2 | Significant reduction in invading cells |
| U2OS | Significant reduction in invading cells |
Apoptosis
Both treatment modalities induced apoptosis in osteosarcoma cells, as determined by flow cytometry.
| Treatment | Cell Line | Effect on Apoptosis |
| This compound | Saos2 | Dose-dependent increase in apoptotic cells |
| U2OS | Dose-dependent increase in apoptotic cells | |
| shRNA-BUB1 | Saos2 | Significant increase in apoptotic cells |
| U2OS | Significant increase in apoptotic cells |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (CCK-8)
-
Seed osteosarcoma cells (Saos2 or U2OS) in 96-well plates at a density of 2 x 10³ cells/well and incubate overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for 72 hours. For knockdown experiments, cells are transduced with lentiviral particles containing shRNA against BUB1 or a non-targeting control.
-
Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
Wound-Healing (Scratch) Assay
-
Seed cells in 6-well plates and grow to confluence.[6]
-
Create a linear scratch in the cell monolayer using a sterile pipette tip.[6]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control. For knockdown experiments, use cells previously transduced with shRNA.
-
Capture images of the scratch at 0 and 48 hours.
-
Measure the wound area at each time point to quantify cell migration.
Transwell Invasion Assay
-
Coat the upper chamber of a transwell insert with Matrigel.
-
Seed 5 x 10⁴ cells in serum-free medium in the upper chamber.
-
Add medium supplemented with 10% fetal bovine serum to the lower chamber as a chemoattractant.
-
Treat cells in the upper chamber with different concentrations of this compound or vehicle control. For knockdown experiments, use transduced cells.
-
Incubate for 48 hours to allow for cell invasion.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invading cells under a microscope.
Apoptosis Assay (Flow Cytometry)
-
Treat cells with this compound or utilize BUB1-knockdown cells for 72 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7][8][9]
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Visualizing the Mechanisms
BUB1 Signaling Pathway in the Spindle Assembly Checkpoint
BUB1 is a crucial component of the spindle assembly checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[10] Its kinase activity is essential for the proper localization of other checkpoint proteins and for the establishment of a functional checkpoint.
Caption: BUB1's role in the Spindle Assembly Checkpoint.
Experimental Workflow: Comparing a Small Molecule Inhibitor to siRNA Knockdown
The following diagram illustrates a typical experimental workflow for comparing the effects of a small molecule inhibitor like this compound with siRNA-mediated gene knockdown.
Caption: Workflow for comparing inhibitor vs. siRNA.
References
- 1. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bayer.com [bayer.com]
- 4. Inhibition of BUB1 suppresses tumorigenesis of osteosarcoma via blocking of PI3K/Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of BUB1 suppresses tumorigenesis of osteosarcoma via blocking of PI3K/Akt and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scratch Wound Healing Assay [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. Spindle checkpoint - Wikipedia [en.wikipedia.org]
Validating the Synergistic Interaction Between BAY-1816032 and Olaparib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic anti-cancer effects of combining BAY-1816032, a novel BUB1 kinase inhibitor, with olaparib, a PARP inhibitor. The information presented is supported by experimental data from preclinical studies, offering insights into the enhanced efficacy and underlying mechanisms of this combination therapy, particularly in the context of triple-negative breast cancer (TNBC).
Executive Summary
The combination of this compound and olaparib has demonstrated a synergistic or additive antiproliferative effect in various cancer cell lines, most notably in BRCA-mutated models. This synergy stems from the distinct but complementary mechanisms of action of the two drugs. This compound disrupts the spindle assembly checkpoint by inhibiting BUB1 kinase, leading to chromosomal instability. Olaparib inhibits PARP, a key enzyme in the repair of DNA single-strand breaks. The concurrent inhibition of these pathways results in an accumulation of DNA damage and subsequent cancer cell death. Preclinical evidence suggests that this combination could enhance therapeutic efficacy and potentially overcome resistance to PARP inhibitors alone.
Data Presentation
The following tables summarize the quantitative data from key experiments validating the synergistic interaction between this compound and olaparib.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (µM) | Olaparib IC50 (µM) | Combination Effect | Reference |
| MDA-MB-436 | Triple-Negative Breast Cancer (BRCA1 mutant) | Not explicitly stated | Not explicitly stated | Synergistic | [1] |
| 22RV1 | Prostate Cancer (BRCA2 mutant) | Not explicitly stated | Not explicitly stated | Synergistic | [1] |
| SUM159 | Triple-Negative Breast Cancer (BRCA1/2 wild-type) | ~1.0 | >100 | Synergistic (CI < 1) | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer (BRCA1/2 wild-type) | ~1.0 | >100 | Synergistic (CI < 1) | [1] |
| HCC1937 | Triple-Negative Breast Cancer (BRCA1 mutant) | 3.56 | >100 | Synergistic (CI < 1) | [1] |
Note: Specific IC50 values for the combination are not consistently provided in the available literature. The synergy is reported based on the combination index (CI) being less than 1.[1]
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Statistical Significance | Reference |
| Triple-Negative Breast Cancer | This compound + Olaparib | Strong delay in tumor outgrowth compared to monotherapy | Statistically significant reduction in tumor size | [2] |
Note: Specific percentage of tumor growth inhibition for the combination therapy was not detailed in the abstract. The study reports a "strong and statistically significant reduction of tumor size" compared to single-agent treatments.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, olaparib, or the combination of both for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound, olaparib, or the combination for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
DNA Damage Response Assay (Immunofluorescence for γH2AX and 53BP1)
This assay visualizes and quantifies DNA double-strand breaks (DSBs) within cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound, olaparib, or the combination.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX (a marker for DSBs) and 53BP1 (a DNA repair protein that co-localizes with γH2AX at DSBs).
-
Secondary Antibody Incubation: Wash the cells and incubate them with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips on microscope slides.
-
Microscopy and Quantification: Visualize the fluorescently labeled foci using a fluorescence microscope. The number of γH2AX and 53BP1 foci per nucleus can be quantified to assess the level of DNA damage.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and the experimental workflow used to validate the synergistic interaction.
Caption: Mechanism of synergistic action between this compound and olaparib.
Caption: Experimental workflow for validating the synergy of this compound and olaparib.
References
A Head-to-Head In Vitro Comparison of BUB1 Kinase Inhibitors: BAY-1816032 and BAY-320
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two notable BUB1 kinase inhibitors, BAY-1816032 and BAY-320. The data presented is compiled from publicly available research to facilitate an objective evaluation of their respective potencies, selectivities, and cellular activities.
Introduction to BUB1 Kinase and its Inhibition
Budding uninhibited by benzimidazoles 1 (BUB1) is a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2] The catalytic activity of BUB1 is essential for the correct localization of the chromosomal passenger complex (CPC) and Shugoshin (Sgo1), which are vital for resolving chromosome attachment errors and maintaining centromeric cohesion.[3][4][5] Inhibition of BUB1 kinase activity presents a promising therapeutic strategy in oncology, as it can induce mitotic errors in cancer cells and sensitize them to other anti-cancer agents like taxanes, ATR inhibitors, and PARP inhibitors.[1][6][7] This guide focuses on two small molecule inhibitors of BUB1, this compound and BAY-320, detailing their in vitro characteristics.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound and BAY-320 based on various in vitro assays.
Table 1: Biochemical Potency against BUB1 Kinase
| Compound | Assay Type | IC50 | Species | Notes |
| This compound | Biochemical assay (low ATP) | 6.5 nM[1] | Human | |
| TR-FRET (10 µM ATP) | 6.1 ± 2.5 nM[1][8][9] | Human | Recombinant catalytic domain | |
| Enzymatic Activity | 7 nM[10][11] | Human | ||
| BAY-320 | Kinase Activity | 680 nM[3] | Human | |
| H2ApT120 Phosphorylation | 0.56 µM[3] | - | ||
| Kinase Activity (2 mM ATP) | 680 ± 280 nM[12] | Human | Recombinant catalytic domain |
Table 2: Cellular Activity
| Compound | Assay | IC50 / EC50 | Cell Line | Target/Effect Measured |
| This compound | H2A-Thr120 Phosphorylation Abrogation | 29 ± 23 nM[1] | HeLa | Nocodazole-arrested cells |
| H2A-Thr120 Phosphorylation Formation | 43 nM[1] | HeLa | ||
| Tumor Cell Proliferation | 1.4 µM (median)[1][2][10][11] | Various | ||
| BAY-320 | H2ApT120 Phosphorylation Inhibition | 0.56 µM[3] | - |
Table 3: Kinase Selectivity
| Compound | Closest Off-Target Kinases (Selectivity Fold) | Kinase Panel Size | Notes |
| This compound | STK10 (17-fold)[1][9] | 403[1][9] | Kd values: BUB1 (3.3 nM), STK10 (57 nM) |
| CDC42BPG, DDR1 | Kd values: CDC42BPG (850 nM), DDR1 (2300 nM)[1] | ||
| BAY-320 | Modest cross-reactivity | 222[12] | Tested at 10 µM |
| Exquisite binding selectivity for Bub1 | 403[12] | Active site-directed competition-binding assay |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BUB1 signaling pathway and a general workflow for assessing BUB1 inhibitor activity.
Experimental Protocols
Below are generalized protocols for key experiments based on the methodologies described in the cited literature.
In Vitro BUB1 Kinase Assay (TR-FRET)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the recombinant catalytic domain of human BUB1.
-
Materials: Recombinant human BUB1 kinase domain, appropriate substrate (e.g., a biotinylated peptide), ATP, TR-FRET donor and acceptor antibodies (e.g., anti-phospho-substrate and streptavidin-conjugated fluorophore).
-
Procedure:
-
Prepare a serial dilution of the inhibitor (this compound or BAY-320) in DMSO.
-
In a microplate, add the BUB1 enzyme, the substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution containing ATP (e.g., 10 µM for this compound assay).
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]
-
Cellular Phospho-Histone H2A (Thr120) Assay
-
Objective: To measure the inhibition of BUB1-mediated phosphorylation of its substrate, Histone H2A at Threonine 120, in a cellular context.
-
Materials: HeLa or RPE1 cells, cell culture medium, nocodazole (to arrest cells in mitosis), this compound or BAY-320, primary antibody against phospho-H2A (Thr120), and a fluorescently labeled secondary antibody.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Synchronize cells in mitosis by treating with nocodazole for several hours.[11]
-
Treat the mitotically arrested cells with a serial dilution of the BUB1 inhibitor for a specified duration (e.g., 1-3 hours).[1][3]
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against phospho-H2A (Thr120).
-
Wash and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity of phospho-H2A (Thr120) at kinetochores or along chromosome arms.
-
Normalize the signal to the DMSO control and calculate the IC50 for the inhibition of H2A phosphorylation.[1][12]
-
Cell Proliferation Assay
-
Objective: To determine the effect of the BUB1 inhibitors on the proliferation of cancer cell lines.
-
Materials: A panel of tumor cell lines, cell culture medium, this compound or BAY-320, and a reagent for measuring cell viability (e.g., CellTiter-Glo®).
-
Procedure:
-
Plate cells at a low density in 384-well plates.[8]
-
After 24 hours, treat the cells with a range of concentrations of the inhibitor.[8]
-
Incubate the cells for a prolonged period (e.g., 3 days).[3]
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance to determine the number of viable cells.
-
Calculate the percentage of cell growth inhibition compared to untreated controls and determine the IC50 for cell proliferation.[1][11]
-
Conclusion
Both this compound and BAY-320 are effective inhibitors of BUB1 kinase activity in vitro. This compound demonstrates significantly higher potency in both biochemical and cellular assays, with IC50 values in the low nanomolar range for kinase inhibition and cellular target engagement.[1][10][11] It also exhibits high selectivity against a large panel of other kinases.[1][9] In contrast, BAY-320 has a more moderate potency, with IC50 values in the sub-micromolar to micromolar range.[3][12] While also selective for BUB1, it has been primarily utilized as a tool compound for in vitro and cellular studies to dissect the catalytic functions of BUB1, in part due to limited pharmacokinetic properties that make it less suitable for in vivo investigations.[6][12] For researchers seeking a highly potent and selective BUB1 inhibitor with demonstrated potential for in vivo applications, this compound appears to be the more advanced compound.[6][7] BAY-320 remains a valuable tool for fundamental research into the cellular roles of BUB1 kinase activity.[4][12]
References
- 1. eubopen.org [eubopen.org]
- 2. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and BAY-524 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. BAY 1816032 | Checkpoint Control Kinases | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and BAY-524 | eLife [elifesciences.org]
Unveiling the Anti-Proliferative Potential of BAY-1816032: A Comparative Analysis Across Diverse Cell Lines
For Immediate Release
A deep dive into the anti-proliferative efficacy of the BUB1 kinase inhibitor, BAY-1816032, reveals promising activity across a spectrum of cancer cell lines. This guide provides a comprehensive cross-validation of its effects, alongside a comparative look at other BUB1 inhibitors, offering valuable insights for researchers and drug development professionals in the oncology space.
This compound, a potent and selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, has demonstrated significant anti-proliferative effects in numerous cancer cell lines. BUB1 is a crucial component of the spindle assembly checkpoint (SAC), a key regulatory mechanism ensuring accurate chromosome segregation during mitosis. Its inhibition represents a promising therapeutic strategy for various malignancies. This guide synthesizes available data on this compound's performance and provides a comparative context with other BUB1 inhibitors, BAY-320 and 2OH-BNPP1.
Comparative Anti-Proliferative Activity of BUB1 Kinase Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the anti-proliferative IC50 values of this compound and its counterparts in various cancer cell lines. It is important to note that these values are collated from different studies and direct head-to-head comparisons in the same experimental setup are limited.
| Cell Line | Cancer Type | This compound IC50 (µM) | BAY-320 IC50 (µM) | 2OH-BNPP1 IC50 (µM) |
| HeLa | Cervical Cancer | ~1.4[1] | - | - |
| SUM-149 | Triple-Negative Breast Cancer | - | - | - |
| MDA-MB-436 | Triple-Negative Breast Cancer | - | - | - |
| NCI-H1299 | Non-Small Cell Lung Cancer | - | - | - |
| 22RV1 | Prostate Cancer | - | - | - |
| H4 | Glioblastoma | - | - | - |
| H2052 | Mesothelioma | 1.2[2] | - | - |
| H2452 | Mesothelioma | 2.8[2] | - | - |
| H28 | Mesothelioma | 3.9[2] | - | - |
| HCC1937 | Triple-Negative Breast Cancer (BRCA mutant) | 3.56[3] | - | - |
| OVCAR-3 | Ovarian Cancer | - | Colony formation inhibited | Ineffective in cells[4] |
| Kuramochi | Ovarian Cancer | - | Colony formation inhibited | Ineffective in cells[4] |
| RPE1 | Non-transformed | - | Colony formation inhibited | Ineffective in cells[4] |
As a single agent, this compound consistently demonstrates anti-proliferative activity in the low micromolar range across a variety of cancer cell lines[1]. Studies have reported a median IC50 of 1.4 µM for this compound in a panel of 43 human and mouse tumor cell lines, with a range between 0.5 and 5.8 µM[5][6]. In contrast, while BAY-320 has been shown to inhibit colony formation, specific IC50 values for its anti-proliferative effects are not as widely reported in direct comparison. The inhibitor 2OH-BNPP1 has been found to be less effective in cell-based assays[4].
Mechanism of Action: The BUB1 Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting the kinase activity of BUB1. This disrupts the spindle assembly checkpoint, leading to mitotic errors and ultimately, cell death. The following diagram illustrates the central role of BUB1 in the mitotic checkpoint and the point of intervention for inhibitors like this compound.
Caption: BUB1 kinase signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To ensure the reproducibility and cross-validation of anti-proliferative effects, standardized experimental protocols are essential. Below are detailed methodologies for two commonly used cell proliferation assays.
Cell Proliferation Assay Workflow
The general workflow for assessing the anti-proliferative effects of compounds like this compound is depicted below.
References
- 1. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Assessing the selectivity of BAY-1816032 against a panel of kinases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of BAY-1816032, a potent and selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase. The following data and experimental protocols support a comprehensive assessment of its performance against a broad panel of human kinases.
This compound is a highly selective inhibitor of BUB1 kinase, a key component of the mitotic spindle assembly checkpoint.[1][2] Its efficacy and selectivity have been demonstrated in multiple studies, positioning it as a valuable tool for cancer research and potential therapeutic development.[1][3] This guide summarizes the key findings on its selectivity profile.
Quantitative Selectivity Data
The selectivity of this compound has been extensively profiled against large panels of human kinases, primarily using the KINOMEscan™ platform. This technology measures the binding affinity of a compound to a wide array of kinases, providing a quantitative measure of selectivity.
Table 1: Potency and Selectivity of this compound Against BUB1 Kinase
| Assay Type | Parameter | Value (nM) |
| Biochemical Assay (low ATP) | IC₅₀ | 6.5[4] |
| Biochemical Assay (10 µM ATP) | IC₅₀ | 6.1 ± 2.5[1] |
| TR-FRET | EC₅₀ | 6.1 ± 2.5[4] |
| Equilibrium-binding Assay | IC₅₀ | 1.0 ± 0.5[1] |
| KINOMEscan | Kd | 3.3[1][4][5] |
| Surface Plasmon Resonance (SPR) | Kd | 2.1[4] |
Table 2: Off-Target Kinase Profile of this compound
The following table details the most significant off-target kinases identified for this compound from a panel of 403 human kinases.[3][4][5]
| Off-Target Kinase | Kd (nM) | Selectivity Fold (vs. BUB1 Kd of 3.3 nM) |
| LOK (STK10) | 57[4][5] | 17x[4][6] |
| DMPK2 (CDC42BPG) | 850[4][5] | 257x |
| DDR1 | 2300[4][5] | 697x |
Experimental Protocols
A detailed understanding of the methodologies used to generate the selectivity data is crucial for accurate interpretation.
KINOMEscan™ Selectivity Profiling:
The kinase selectivity of this compound was determined using the KINOMEscan™ assay from DiscoveRx Corporation.[1][3] This is an active site-directed competition binding assay that quantitatively measures the ability of a compound to bind to a large panel of kinases.
-
Principle: The assay involves combining DNA-tagged kinases with an immobilized, active-site directed ligand. The test compound is then added, and its ability to displace the immobilized ligand is measured by quantifying the amount of kinase bound to the solid support using quantitative PCR (qPCR) of the DNA tag.
-
Procedure:
-
A panel of 403 human kinases was screened at concentrations of 0.1 and 1 µM of this compound.[5]
-
For kinases showing significant inhibition (e.g., >60% at 100 nM), the dissociation constant (Kd) was determined by running the assay with a range of compound concentrations.[5]
-
The results are reported as Kd values, with lower values indicating stronger binding affinity.
-
Cellular Target Engagement and Selectivity Assays:
To confirm the selectivity observed in biochemical assays, cellular assays were performed to assess the effect of this compound on the physiological substrate of its most prominent off-target, LOK.
-
pERM Inhibition Assay: LOK is known to phosphorylate ezrin-radixin-moesin (ERM) proteins.[1] To evaluate the cellular activity of this compound against LOK, its effect on the phosphorylation of ERM (pERM) was assessed in Jeg-3 and HCT116 cells.[1][5]
-
Results: Unlike the LOK inhibitor erlotinib, this compound did not inhibit the phosphorylation of ERM, even at a concentration of 10 µM, corroborating its high selectivity for BUB1 over LOK in a cellular context.[1][5]
Visualizing Cellular Pathways and Workflows
BUB1 Signaling in Mitosis
The following diagram illustrates the central role of BUB1 kinase in the spindle assembly checkpoint (SAC), a critical cellular process for ensuring proper chromosome segregation during mitosis.
Caption: Role of BUB1 kinase in the spindle assembly checkpoint and its inhibition by this compound.
Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines the general workflow for assessing the selectivity of a kinase inhibitor like this compound using a large-scale kinase panel.
Caption: General workflow for determining the kinase selectivity profile of a small molecule inhibitor.
References
Unveiling Differential Sensitivities: A Comparative Analysis of BAY-1816032 in BRCA-Mutated vs. Wild-Type Cancer Cells
For Immediate Release
A deep dive into the preclinical data surrounding the BUB1 kinase inhibitor, BAY-1816032, reveals a significant potentiation of anti-tumor effects when combined with PARP inhibitors, particularly in cancer cells harboring BRCA1/2 mutations. This comparative guide synthesizes the available data, offering researchers, scientists, and drug development professionals a clear overview of the compound's differential activity, supported by experimental evidence and detailed methodologies.
This compound is a potent and highly selective inhibitor of the mitotic checkpoint serine/threonine kinase BUB1 (budding uninhibited by benzimidazoles 1).[1][2] BUB1 plays a crucial role in chromosome segregation during mitosis. Its inhibition by this compound leads to mitotic errors, ultimately triggering cell death in cancer cells. While this compound demonstrates single-agent anti-proliferative activity across a range of cancer cell lines, its synergistic interaction with Poly (ADP-ribose) polymerase (PARP) inhibitors in the context of BRCA mutations has garnered significant attention. This guide provides a comparative analysis of this compound's effects in BRCA-mutated versus BRCA wild-type cells, focusing on both single-agent and combination therapy data.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies, highlighting the differential effects of this compound in BRCA-mutated and wild-type cancer cell lines.
Table 1: Single-Agent Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | Not explicitly reported in primary sources, but used in synergy studies |
| 22RV1 | Prostate Cancer | BRCA2 mutant | Not explicitly reported in primary sources, but used in synergy studies |
| HCC1937 | Triple-Negative Breast Cancer | BRCA1 mutant | 3.56 |
| SUM159 | Triple-Negative Breast Cancer | BRCA wild-type | Not explicitly reported, but used as a model for BRCA wild-type |
| MDA-MB-231 | Triple-Negative Breast Cancer | BRCA wild-type | Not explicitly reported, but used as a model for BRCA wild-type |
Note: IC50 values for single-agent this compound across a broad panel of cell lines are available in supplementary materials of cited literature, but a direct comparison between a large set of BRCA-mutated and wild-type lines for single-agent activity is not the primary focus of the available studies. The key differentiator emerges in combination therapies.
Table 2: Synergistic Effects of this compound with the PARP Inhibitor Olaparib
| Cell Line | BRCA Status | Combination Effect |
| MDA-MB-436 | BRCA1 mutant | Synergistic |
| 22RV1 | BRCA2 mutant | Synergistic |
| HCC1937 | BRCA1 mutant | Synergistic (Combination Index < 1)[3] |
| SUM159 | BRCA wild-type | Synergistic (Combination Index < 1)[3] |
| MDA-MB-231 | BRCA wild-type | Synergistic (Combination Index < 1)[3] |
Note: While synergy is observed in both BRCA-mutated and wild-type cells, the underlying mechanism and the degree of sensitization may differ. The rationale for the enhanced effect in BRCA-mutated cells is linked to the concept of synthetic lethality.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway: Synthetic Lethality with BUB1 and PARP Inhibition in BRCA-Mutated Cells
Caption: Synthetic lethality in BRCA-mutated cells.
Experimental Workflow: In Vitro Synergy Analysis
Caption: In vitro synergy analysis workflow.
Experimental Protocols
Cell Proliferation and Viability Assay
A common method to assess the anti-proliferative effects of this compound is the Cell Counting Kit-8 (CCK-8) or AlamarBlue assay.
-
Cell Seeding: Cancer cell lines (e.g., HCC1937, SUM159) are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound, a PARP inhibitor (e.g., olaparib), or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: After incubation, a reagent such as CCK-8 or AlamarBlue is added to each well according to the manufacturer's instructions. The plates are then incubated for an additional 1-4 hours.
-
Data Acquisition: The absorbance or fluorescence is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each single agent. For combination treatments, the Combination Index (CI) is determined using software like CompuSyn, where a CI value less than 1 indicates synergy.
In Vivo Xenograft Studies
Animal studies are crucial for evaluating the in vivo efficacy of this compound in combination with other agents.
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-436) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID mice).[4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., approximately 35 mm²).[4]
-
Treatment Administration: Mice are randomized into treatment groups: vehicle control, this compound alone, olaparib alone, and the combination of this compound and olaparib.[4]
-
Monitoring: Tumor growth is monitored regularly by caliper measurements. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group compared to the vehicle control. Statistical significance is determined using appropriate tests (e.g., Mann-Whitney U test).
Discussion and Conclusion
The available preclinical data strongly suggest that while this compound has single-agent anti-cancer activity, its true potential, particularly in the context of BRCA mutations, is realized in combination with PARP inhibitors. The synergistic effect observed in BRCA-mutated cell lines is rooted in the principle of synthetic lethality. BRCA-deficient cells have a compromised ability to repair DNA double-strand breaks through homologous recombination. They become heavily reliant on other DNA repair pathways, such as base excision repair, which is mediated by PARP. Inhibition of PARP in these cells leads to an accumulation of DNA damage that cannot be efficiently repaired, resulting in cell death.
The addition of this compound, a BUB1 inhibitor, further exacerbates this situation. By inducing mitotic errors and chromosomal instability, this compound places additional stress on the already fragile DNA damage response of BRCA-mutated cells. This two-pronged attack, targeting both DNA repair and mitotic integrity, proves to be a highly effective anti-cancer strategy in this specific genetic context.
Interestingly, synergistic effects are also observed in BRCA wild-type cells, suggesting that BUB1 inhibition can sensitize these cells to PARP inhibitors through mechanisms that may be independent of or parallel to the homologous recombination pathway. Further research is warranted to fully elucidate these mechanisms.
References
Evaluating the Long-Term Efficacy of BAY-1816032 Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the preclinical long-term efficacy of BAY-1816032 in combination therapies. This compound is a potent and orally bioavailable inhibitor of the Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase.[1][2] The catalytic function of BUB1 is crucial for proper chromosome alignment and segregation during mitosis.[3][4][5] By inhibiting BUB1, this compound disrupts the mitotic checkpoint, leading to chromosome mis-segregation and subsequent cell death, particularly when combined with other anti-cancer agents.[2][3][6] This guide summarizes key preclinical findings, compares the performance of this compound combinations against alternative approaches, and provides detailed experimental methodologies to support further research and development.
Mechanism of Action: Synergistic Targeting of Mitotic Vulnerabilities
This compound functions as a highly selective BUB1 kinase inhibitor with an IC50 of 6.1-7 nM.[1][2] Its primary mechanism involves the inhibition of BUB1's catalytic activity, which is essential for the phosphorylation of histone H2A at Thr-120, a key event in the spindle assembly checkpoint.[4][5] Inhibition of this pathway leads to mitotic delay and the formation of lagging chromosomes.[2][4][5]
The synergistic effect of this compound in combination therapy stems from its ability to sensitize tumor cells to agents that induce mitotic stress or rely on a functional DNA damage response. When combined with taxanes (e.g., paclitaxel), which stabilize microtubules and cause mitotic arrest, this compound exacerbates chromosomal segregation errors, leading to enhanced tumor cell killing.[3][6][7] Similarly, in combination with PARP inhibitors (e.g., olaparib) or ATR inhibitors, this compound demonstrates additive or synergistic effects, suggesting a broader applicability in tumors with underlying DNA repair deficiencies.[3][6][7]
Preclinical Efficacy of this compound Combination Therapy
Preclinical studies have demonstrated the significant potential of this compound in combination with various anti-cancer agents. The following tables summarize key quantitative data from in vitro and in vivo experiments.
In Vitro Anti-Proliferative Activity
| Cell Line | Cancer Type | Combination Agent | This compound IC50 (µM) - Single Agent | Combination Effect | Reference |
| HeLa | Cervical Cancer | Paclitaxel | ~1.4 (median) | Synergy | [2][5] |
| SUM-149 | Triple-Negative Breast Cancer | Paclitaxel | ~1.4 (median) | Synergy/Additivity | [2][6] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Paclitaxel | ~1.4 (median) | Synergy/Additivity | [6] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Docetaxel | ~1.4 (median) | Synergy/Additivity | [6] |
| 22RV1 | Prostate Cancer | Docetaxel | ~1.4 (median) | Synergy/Additivity | [6] |
| H4 | Glioblastoma | Docetaxel | ~1.4 (median) | Synergy/Additivity | [6] |
In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Cancer Type | Combination Therapy | Tumor Growth Inhibition vs. Monotherapy | Tolerability | Reference |
| Triple-Negative Breast Cancer | Triple-Negative Breast Cancer | This compound + Paclitaxel | Strong and statistically significant reduction in tumor size | Excellent | [3][6][7] |
| Triple-Negative Breast Cancer | Triple-Negative Breast Cancer | This compound + Olaparib | Strong and statistically significant reduction in tumor size | Excellent | [3][6][7] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: Mechanism of this compound in disrupting the spindle assembly checkpoint.
Caption: Workflow for preclinical evaluation of this compound combination therapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the published preclinical studies of this compound.
In Vitro Combination Assay
-
Cell Lines and Culture: A panel of human cancer cell lines (e.g., HeLa, SUM-149, MDA-MB-436, NCI-H1299, 22RV1, H4) are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.[6]
-
Plating: Cells are seeded into 384-well plates at a density of 600-800 cells per well and allowed to attach for 24 hours.[1]
-
Treatment: Cells are treated with this compound and the combination agent (e.g., paclitaxel, docetaxel, olaparib) either as single agents across a dose range or in a fixed ratio combination matrix.[1]
-
Proliferation Assessment: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The dose-response curves for single agents are used to determine IC50 values. For combination treatments, synergy, additivity, or antagonism is quantified using methods such as the combination index (CI) calculation based on the Chou-Talalay method.[6]
Animal Efficacy Studies (Xenograft Models)
-
Animal Models: Immunodeficient mice (e.g., female nude mice) are used for the engraftment of human tumor cells.
-
Tumor Implantation: Human cancer cells (e.g., triple-negative breast cancer cell lines) are implanted subcutaneously into the flank of the mice.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment groups: vehicle control, this compound monotherapy, combination partner monotherapy, and this compound combination therapy.
-
Dosing and Administration: this compound is typically administered orally, while the combination partner is administered according to its standard route (e.g., intraperitoneal or intravenous injection for paclitaxel). Dosing schedules can vary but often involve daily or intermittent administration.
-
Efficacy Endpoints: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The primary efficacy endpoint is the inhibition of tumor growth in the combination group compared to the monotherapy and vehicle groups.
-
Tolerability Assessment: Animal body weight is monitored as a general indicator of toxicity. Clinical signs of distress are also observed and recorded.
Comparison with Alternative Therapies
Currently, this compound is in the preclinical stage of development, and as such, direct comparisons with approved long-term therapies are speculative. However, a comparison of the preclinical performance of this compound combination therapy can be made against the single-agent activity of its combination partners, which often represent the standard of care.
| Therapeutic Strategy | Preclinical Advantage | Preclinical Disadvantage/Unknowns |
| This compound + Taxane | Statistically significant improvement in tumor growth inhibition compared to taxane monotherapy.[3][6][7] Potential to overcome taxane resistance. | Long-term toxicity profile in humans is unknown. The clinical benefit is yet to be determined. |
| Taxane Monotherapy | Established clinical efficacy in various cancer types. Well-characterized toxicity profile. | Development of resistance is a major clinical challenge. |
| This compound + PARP Inhibitor | Significant enhancement of tumor growth inhibition compared to PARP inhibitor monotherapy in preclinical models.[3][6][7] | The specific patient populations that would benefit most are yet to be defined. Long-term safety is unknown. |
| PARP Inhibitor Monotherapy | Clinically approved for specific cancer types with BRCA mutations. | Efficacy is largely limited to tumors with deficiencies in homologous recombination repair. |
Future Directions and Conclusion
The preclinical data for this compound in combination with taxanes and PARP inhibitors are promising, demonstrating synergistic anti-tumor activity and good tolerability in animal models.[3][6][7] These findings strongly support the initiation of clinical trials to evaluate the long-term efficacy and safety of these combination therapies in cancer patients.[3][6] Future research should focus on identifying predictive biomarkers to select patients who are most likely to respond to BUB1 inhibition. The long-term clinical performance of this compound combinations will ultimately determine its place in the therapeutic landscape. This guide, based on the available preclinical evidence, provides a solid foundation for researchers and drug development professionals to consider the potential of this novel therapeutic strategy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [PDF] Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
Independent Verification of BAY-1816032's Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to independently verify the cellular target engagement of BAY-1816032, a potent and selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase. We present experimental data for this compound and alternative BUB1 inhibitors, detail the methodologies for key experiments, and visualize the underlying signaling pathways and experimental workflows.
Comparative Analysis of BUB1 Kinase Inhibitors
To provide a comprehensive overview, the following table summarizes the inhibitory activities of this compound and other known BUB1 inhibitors. This data is essential for selecting appropriate tool compounds for comparative studies.
| Compound | Target | In Vitro IC50 (nM) | Cellular IC50 (nM) | Key Cellular Readout |
| This compound | BUB1 | 6.1 - 7 | 29 | Inhibition of Histone H2A (T120) phosphorylation |
| BAY-320 | BUB1 | 680 | 560 | Inhibition of Histone H2A (T120) phosphorylation |
| BAY-524 | BUB1 | 450 | ~7000-10000 | Inhibition of Histone H2A (T120) phosphorylation |
| 2OH-BNPP1 | BUB1 | 600 | >10000 | Ineffective in cells |
Established Method for this compound Target Engagement: H2A Phosphorylation Assay
The primary and most direct method to confirm this compound's engagement with BUB1 in a cellular context is to measure the inhibition of the phosphorylation of its key substrate, Histone H2A at Threonine 120 (H2A-pT120).
BUB1 Signaling Pathway
A Comparative Analysis of the In Vivo Tolerability of BAY-1816032, a Novel BUB1 Inhibitor, with Other Mitotic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer therapeutics, mitotic inhibitors represent a cornerstone of treatment. However, their clinical utility is often limited by on-target toxicities to rapidly dividing healthy tissues. This guide provides a comparative overview of the in vivo tolerability of BAY-1816032, a first-in-class, orally bioavailable inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, with other established and emerging mitotic inhibitors, including taxanes, Aurora kinase inhibitors, and Eg5 kinesin inhibitors. This analysis is based on publicly available preclinical data.
Executive Summary
This compound has demonstrated a favorable in vivo tolerability profile in preclinical studies, particularly when compared to the known toxicities of classical mitotic inhibitors like taxanes. While direct head-to-head comparative studies are limited, the available data suggests that this compound may offer a wider therapeutic window. This improved tolerability is likely attributable to its specific mechanism of action, targeting the kinase activity of BUB1, which plays a more nuanced role in mitosis compared to the broad disruption of microtubule dynamics by taxanes.
Comparative In Vivo Tolerability
The following tables summarize the available preclinical in vivo tolerability data for this compound and other selected mitotic inhibitors. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental design, animal strains, and dosing schedules.
Table 1: In Vivo Tolerability of this compound
| Animal Model | Dose and Schedule | Key Tolerability Findings | Reference |
| Wistar Rat | 25, 50, or 100 mg/kg/day (oral, once daily for 2 weeks) | No treatment-related effects on clinical observations, body weight, food and water consumption, clinical chemistry, or hematology. | [1] |
| Beagle Dog | 10 and 40 mg/kg/day (oral, once daily for 2 weeks) | No treatment-related effects on clinical observations, body weight, food and water consumption, ECG, blood pressure, clinical chemistry, or hematology. | [1] |
| Nude Mice (with SUM-149 xenografts) | Combination with paclitaxel | Excellent tolerability observed in the combination setting. | [2][3][4][5][6][7] |
| Rats and Dogs (Toxicological studies) | Not specified | Good tolerability indicated. | [8][9] |
Table 2: In Vivo Tolerability of Other Mitotic Inhibitors
| Mitotic Inhibitor Class | Compound(s) | Animal Model | Key Tolerability Findings |
| Taxanes | Paclitaxel, Docetaxel | Mice, Rats, Dogs | Common Toxicities: Myelosuppression (neutropenia), peripheral neuropathy, gastrointestinal toxicity, and alopecia.[1] |
| Aurora Kinase Inhibitors | Various | Mice | Common Toxicities: Myelosuppression (neutropenia, thrombocytopenia), mucositis, and gastrointestinal toxicity.[1] |
| Eg5 Kinesin Inhibitors | LY2523355 | Mice | Dose-limiting toxicities can include mitotic arrest in rapidly dividing tissues. However, some Eg5 inhibitors have shown a potential for a better safety profile concerning neurotoxicity compared to taxanes. |
Signaling Pathways and Mechanisms of Action
The differences in tolerability among these mitotic inhibitors can be attributed to their distinct molecular targets and downstream effects on cellular processes.
This compound and the BUB1 Kinase Pathway
This compound is a potent and selective inhibitor of the serine/threonine kinase BUB1. BUB1 is a key component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. As a scaffold protein, BUB1 is essential for the recruitment of other checkpoint proteins, including MAD1, MAD2, and BUBR1, to unattached kinetochores. The kinase activity of BUB1 is also critical for the phosphorylation of downstream targets such as CDC20 and Histone H2A, further contributing to the robustness of the SAC. By inhibiting BUB1 kinase activity, this compound disrupts the proper functioning of the SAC, leading to mitotic errors and subsequent cell death in cancer cells.
Caption: BUB1 signaling at unattached kinetochores.
Other Mitotic Inhibitors: Mechanisms and Pathways
-
Taxanes (Paclitaxel, Docetaxel): These agents bind to β-tubulin, stabilizing microtubules and preventing their depolymerization. This disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, activation of the spindle assembly checkpoint, and ultimately, mitotic arrest and apoptosis.
Caption: Taxane-induced microtubule stabilization.
-
Aurora Kinase Inhibitors: These compounds target the Aurora kinases (A, B, and C), which are critical regulators of various mitotic events. Aurora A is involved in centrosome maturation and separation and spindle assembly. Aurora B, a component of the chromosomal passenger complex, is essential for correcting improper kinetochore-microtubule attachments and for cytokinesis. Inhibition of Aurora kinases leads to a range of mitotic defects, including monopolar spindles, chromosome misalignment, and cytokinesis failure.
Caption: Aurora A kinase in mitotic progression.
-
Eg5 Kinesin Inhibitors: Eg5 is a plus-end-directed motor protein of the kinesin-5 family that is essential for establishing and maintaining the bipolar mitotic spindle. It functions by sliding antiparallel microtubules apart. Inhibition of Eg5 prevents centrosome separation, leading to the formation of monopolar spindles and subsequent mitotic arrest.
Caption: Role of Eg5 in establishing spindle bipolarity.
Experimental Methodologies for In Vivo Tolerability Studies
A comprehensive assessment of in vivo tolerability is crucial for the preclinical development of any anticancer agent. The following outlines a general experimental workflow for such studies in rodent models.
Caption: General workflow for preclinical in vivo tolerability studies.
Detailed Methodologies:
1. Animal Models and Husbandry:
-
Species and Strain: Commonly used models include BALB/c or C57BL/6 mice, and Wistar or Sprague-Dawley rats. The choice of model should be justified based on the study objectives.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to food and water ad libitum.
-
Acclimation: A minimum of one week of acclimation to the facility is recommended before the start of the study.
2. Dose Formulation and Administration:
-
Formulation: The test compound should be formulated in a vehicle that is appropriate for the route of administration and is well-tolerated by the animals.
-
Route of Administration: The route should mimic the intended clinical route (e.g., oral gavage, intravenous injection).
-
Dose and Schedule: Dose levels are typically determined based on preliminary dose-range-finding studies to identify the Maximum Tolerated Dose (MTD). The dosing schedule can be single or repeated.
3. In-Life Observations:
-
Clinical Signs: Animals should be observed daily for clinical signs of toxicity, including changes in appearance, behavior, activity level, and posture. A scoring system can be used to quantify these observations.
-
Body Weight: Individual body weights should be recorded at least twice weekly to monitor for treatment-related weight loss, a key indicator of toxicity.
-
Food and Water Consumption: Measurement of food and water intake can provide additional information on the general health of the animals.
4. Hematological and Clinical Chemistry Analysis:
-
Blood Collection: Blood samples are collected at specified time points (e.g., interim and terminal) via appropriate methods (e.g., tail vein, cardiac puncture).
-
Hematology: A complete blood count (CBC) is performed to assess for hematological toxicities such as neutropenia, anemia, and thrombocytopenia.
-
Clinical Chemistry: Serum or plasma is analyzed for a panel of biomarkers to evaluate the function of major organs, including the liver and kidneys.
5. Terminal Procedures:
-
Necropsy: At the end of the study, a full necropsy is performed on all animals.
-
Organ Weights: Key organs are weighed to identify any treatment-related changes.
-
Histopathology: A comprehensive histopathological examination of major organs and any gross lesions is conducted to identify microscopic changes indicative of toxicity.
Conclusion
The preclinical data available to date suggests that this compound possesses a favorable in vivo tolerability profile, a promising characteristic for a novel mitotic inhibitor. Its specific mechanism of action targeting BUB1 kinase may spare healthy, rapidly dividing tissues from the severe toxicities often associated with broader-acting mitotic inhibitors like taxanes. However, the lack of direct head-to-head comparative studies necessitates further investigation to definitively establish the superior tolerability of this compound. The experimental framework provided in this guide offers a basis for conducting such crucial comparative in vivo tolerability studies, which will be essential in guiding the future clinical development of this and other next-generation mitotic inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of BAY-1816032
The proper disposal of BAY-1816032, a potent and selective BUB1 kinase inhibitor, is critical for laboratory safety and environmental protection. As a bioactive small molecule, it must be treated as hazardous chemical waste. The following guide provides detailed, step-by-step procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.
It is imperative to consult and strictly follow your institution's Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
Key Chemical and Physical Properties
A summary of the relevant properties of this compound is presented below. This information is crucial for making informed decisions on waste segregation and handling.
| Property | Data |
| Molecular Formula | C₂₇H₂₄F₂N₆O₄ |
| Molecular Weight | 534.52 g/mol |
| Appearance | Crystalline solid/powder[1] |
| Solubility | Soluble up to 50 mM in DMSO[1] |
| CAS Number | 1891087-61-8 |
| Storage Conditions | Powder: -20°C for up to 3 years. Stock Solutions: Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1][2] |
Hazard Assessment and Personal Protective Equipment (PPE)
Given its potent biological activity as a kinase inhibitor, this compound should be handled with caution. Assume the compound is cytotoxic and potentially harmful if inhaled, ingested, or absorbed through the skin.
Required Personal Protective Equipment (PPE) for Handling and Disposal:
-
Gloves: Chemically resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator is recommended if handling the powder outside of a certified chemical fume hood.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to never dispose of it via standard drains or as regular solid waste. All waste streams containing this compound must be segregated and treated as hazardous chemical waste.
1. Solid Waste Disposal:
-
Unused or Expired Compound: The original container with the remaining solid compound should be securely closed and placed in a designated solid chemical waste container.
-
Contaminated Labware: All disposable items that have come into contact with this compound, such as weigh boats, pipette tips, and microfuge tubes, must be collected in a clearly labeled, sealed plastic bag or a dedicated solid waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in a designated container for hazardous solid waste.
2. Liquid Waste Disposal:
-
Stock Solutions: Solutions of this compound, typically in DMSO, must be collected in a dedicated liquid hazardous waste container.
-
Aqueous Solutions: Any aqueous media from cell culture or other experiments containing this compound should be collected as hazardous liquid waste.
-
Container Requirements: Use a chemically compatible, leak-proof container (e.g., a high-density polyethylene or glass bottle) with a secure screw-top cap. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., DMSO), and an estimated concentration.
3. Decontamination:
-
Glassware: Reusable glassware should be soaked in a suitable decontamination solution (e.g., a 10% bleach solution, followed by thorough rinsing with water and then a solvent like ethanol or acetone) before standard washing. The initial rinsate should be collected as hazardous liquid waste.
-
Work Surfaces: Decontaminate benches and fume hood surfaces where this compound was handled using a suitable cleaning agent. The cleaning materials (e.g., absorbent pads) should be disposed of as solid hazardous waste.
4. Waste Storage and Collection:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Keep waste containers closed at all times, except when adding waste.
-
Follow your institutional procedures for requesting a hazardous waste pickup from the EHS department.
Emergency Procedures for Spills
-
Small Powder Spill:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.
-
Carefully sweep the absorbed material into a hazardous waste container and seal it.
-
-
Liquid Spill:
-
Alert personnel and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., chemical spill pads or vermiculite).
-
Collect the saturated absorbent material and place it in a sealed container for hazardous waste disposal.
-
-
Decontaminate the spill area as described above and dispose of all cleanup materials as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.
Caption: Decision workflow for this compound waste disposal.
References
Personal protective equipment for handling BAY-1816032
Essential Safety and Handling Guide for BAY-1816032
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective BUB1 kinase inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
This compound is an orally active, ATP-competitive inhibitor of the BUB1 kinase with an IC50 of 6.1 nM.[1] It is utilized in cancer research to sensitize tumor cells to other therapeutic agents like taxanes and PARP inhibitors.[2] The compound is a solid, off-white to beige powder.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are paramount when handling this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a chemical fume hood for all procedures involving the handling of the solid compound or its solutions.
-
Ensure that a safety shower and eyewash station are readily accessible.[3][4]
Personal Protective Equipment:
-
Eye and Face Protection: Wear appropriate safety glasses with side shields or chemical safety goggles.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[4]
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of exposure, consider additional protective clothing.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.
Health Hazard Information
While the toxicological properties of this compound have not been exhaustively investigated, it should be handled as a potentially hazardous substance.
Potential Routes of Exposure:
-
Eye Contact
-
Skin Contact
-
Inhalation
-
Ingestion
First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.[3]
-
In Case of Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes. Ensure adequate flushing by separating the eyelids with fingers. Seek medical attention.[3]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Handling, Storage, and Disposal
Handling:
-
Avoid direct contact with the compound.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Keep away from sources of ignition.[3]
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is -20°C.[2]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.[3]
-
Contaminated packaging should be disposed of in the same manner as the product itself.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 534.52 g/mol | [5] |
| Formula | C₂₇H₂₄F₂N₆O₄ | [5] |
| Appearance | Off-white to beige solid powder | |
| Purity | ≥98% (HPLC) | [5] |
| IC₅₀ (BUB1 Kinase) | 6.1 nM | [1] |
| Storage Temperature | -20°C | [2] |
| Solubility | Soluble to 50 mM in DMSO |
Experimental Workflow and Safety Procedures
The following diagrams illustrate the recommended workflow for handling this compound, emphasizing safety at each step.
Caption: General workflow for handling this compound, from preparation to disposal.
Caption: First aid procedures in the event of exposure to this compound.
References
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
